Product packaging for Cerium;copper(Cat. No.:CAS No. 12157-55-0)

Cerium;copper

Cat. No.: B14716245
CAS No.: 12157-55-0
M. Wt: 394.30 g/mol
InChI Key: BIKSNLJGOXNHMI-UHFFFAOYSA-N
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Description

Cerium;Copper composite oxides are advanced inorganic materials with significant research value, primarily in the fields of environmental catalysis and materials science. These materials are characterized by the incorporation of Cu²⁺ ions into the CeO₂ lattice to form a solid solution, resulting in a unique structure that enhances their functional properties . The primary research applications for this compound are in catalytic processes. It demonstrates high activity in the Catalytic Wet Peroxide Oxidation (CWPO) of persistent organic pollutants, such as 4-chlorophenol and 2,4-dichlorophenol, achieving mineralization rates exceeding 82% and near-complete dechlorination . It is also highly effective for the total oxidation of volatile organic compounds (VOCs) like ethene, carbon monoxide (CO) oxidation, and soot combustion . Recent studies also highlight its potential for CO₂ capture, with a reported adsorption capacity of 5.72 cm³/g for a Ce₀.₅Cu₀.₅O composite, and it exhibits notable antibacterial activity against strains such as B. subtilis and P. aeruginosa . The mechanism of action in oxidative reactions is often explained by a Mars-van Krevelen pathway, where the cerium and copper oxides act synergistically . The redox cycle between Ce³⁺/Ce⁴⁺ and Cu⁺/Cu²⁺ pairs facilitates the formation of oxygen vacancies, which are crucial for the activation of peroxide or oxygen molecules, generating highly reactive hydroxyl radicals (·OH) that effectively degrade contaminants . This compound is supplied as a high-purity, research-grade material and is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CeCu4 B14716245 Cerium;copper CAS No. 12157-55-0

Properties

CAS No.

12157-55-0

Molecular Formula

CeCu4

Molecular Weight

394.30 g/mol

IUPAC Name

cerium;copper

InChI

InChI=1S/Ce.4Cu

InChI Key

BIKSNLJGOXNHMI-UHFFFAOYSA-N

Canonical SMILES

[Cu].[Cu].[Cu].[Cu].[Ce]

Origin of Product

United States

Synthetic Methodologies for Cerium Copper Materials

Solution-Based Synthesis Approaches

Solution-based synthesis methods are widely employed for the preparation of cerium-copper materials due to their ability to achieve high homogeneity and control over the final product's characteristics at relatively low temperatures. These techniques involve the use of precursor salts dissolved in a solvent, followed by a chemical reaction to induce the formation of the desired material.

Co-precipitation Techniques

Co-precipitation is a versatile and commonly used method for synthesizing cerium-copper oxides. This technique involves the simultaneous precipitation of cerium and copper precursors from a solution by adding a precipitating agent. The resulting precipitate is then washed, dried, and calcined to obtain the final mixed oxide.

The process typically begins with aqueous solutions of cerium and copper salts, such as nitrates or chlorides. A precipitating agent, commonly a base like sodium hydroxide (B78521), potassium carbonate, or ammonia (B1221849) solution, is added to the precursor solution under controlled pH and temperature. mdpi.comyoutube.comechemi.com This leads to the formation of an intimate mixture of cerium and copper hydroxides or carbonates. Subsequent calcination at elevated temperatures transforms the precursor mixture into a homogeneous solid solution or a highly dispersed mixed oxide. mdpi.comnih.gov

The properties of the final cerium-copper oxide, including its specific surface area, particle size, and the dispersion of copper species, are highly dependent on several parameters. These include the nature of the precursors, the type of precipitating agent, the pH of the solution, the aging time of the precipitate, and the calcination temperature. For instance, the use of different precipitating agents can influence the morphology and surface properties of the synthesized materials. One study reported the successful synthesis of CeO₂ nanoparticles using cerium nitrate (B79036) hexahydrate and potassium carbonate, resulting in a cubic fluorite structure. mdpi.com Another investigation into the synthesis of lanthanum cerium oxide nanoparticles by co-precipitation highlighted the formation of a cubic fluorite phase after calcination at 600 °C. researchgate.net

ParameterInfluence on Final Product
Precursor Salts Affects the purity and stoichiometry of the final oxide.
Precipitating Agent Influences the morphology, particle size, and surface chemistry.
pH of Solution Critical for ensuring complete precipitation of both metal ions.
Calcination Temperature Determines the crystallinity, phase purity, and specific surface area.

Sol-Gel Routes

The sol-gel method is another prominent solution-based technique for preparing cerium-copper materials with high purity and homogeneity at a molecular level. This process involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase.

In a typical sol-gel synthesis of cerium-copper oxides, metal alkoxides or salts (e.g., nitrates) are used as precursors. cyberleninka.rusamaterials.com These precursors are dissolved in a suitable solvent, often an alcohol, and then undergo hydrolysis and polycondensation reactions to form a three-dimensional network of metal-oxygen-metal bonds. The addition of a chelating agent, such as citric acid or ethylene (B1197577) glycol, is common to control the hydrolysis and condensation rates, preventing premature precipitation and promoting the formation of a homogeneous gel. cyberleninka.ru The resulting gel is then dried and calcined to remove organic residues and induce crystallization of the desired oxide phase. pnnl.gov

The sol-gel method offers excellent control over the stoichiometry and microstructure of the final material. The processing parameters, including the type of precursor, the solvent, the water-to-precursor molar ratio, the pH, and the calcination conditions, all play a crucial role in determining the properties of the synthesized cerium-copper material. samaterials.com For example, studies on the synthesis of CeO₂ nanoparticles via the sol-gel method have demonstrated the ability to produce crystalline nanoparticles with controlled sizes. samaterials.com

Hydrothermal and Solvothermal Methods

Hydrothermal and solvothermal synthesis are methods that utilize elevated temperatures and pressures in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions to crystallize materials directly from the solution. researchgate.netwikipedia.org These techniques are particularly effective for producing well-defined crystalline nanoparticles with controlled morphology and size distribution. ameslab.gov

In the synthesis of cerium-copper materials, precursor salts are dissolved in the appropriate solvent and sealed in an autoclave. The autoclave is then heated to a specific temperature, creating a high-pressure environment that facilitates the dissolution and recrystallization of the material. researchgate.net The choice of solvent, temperature, pressure, and reaction time significantly influences the final product's characteristics. For instance, the use of different cerium precursors in a one-pot solvothermal method for preparing Cu/Ce binary oxides was found to affect the catalytic activity, with cerium nitrate yielding a catalyst with a larger specific surface area and higher activity compared to cerium ammonium (B1175870) nitrate. sci-hub.seresearchgate.net

The advantages of these methods include the ability to produce highly crystalline materials at relatively low temperatures compared to solid-state reactions and the potential to control the particle morphology by adjusting the synthesis parameters. researchgate.netbohrium.com

Wet Impregnation Strategies

Wet impregnation is a widely used and straightforward method for supporting a catalytically active component, such as copper, onto a pre-synthesized support material, like ceria. This technique is particularly useful for preparing catalysts where a high dispersion of the active species on a high-surface-area support is desired.

The process involves dissolving a soluble precursor of the active metal (e.g., copper nitrate) in a solvent to form a solution. sheffield.ac.ukacs.org The support material (e.g., ceria powder) is then immersed in this solution. The solvent is subsequently removed by evaporation, leaving the precursor deposited on the support's surface. A final calcination step is typically required to decompose the precursor and form the active oxide species. cmu.edu

The loading of the active metal, the concentration of the precursor solution, the pore volume of the support, and the calcination conditions are key parameters that determine the dispersion and particle size of the supported copper species. sheffield.ac.uk A comparative study of CuO–CeO₂ catalysts prepared by wet impregnation and deposition–precipitation found that the wet impregnation method resulted in a stronger interaction between CuO and CeO₂ and a higher catalytic activity. acs.org Another study comparing one-pot precipitation and wet impregnation for incorporating copper into Ce-Sn and Ce-Zr oxide supports found that the one-pot synthesized catalysts demonstrated better performance. sheffield.ac.ukmdpi.com

Solid-State Synthesis Techniques

Solid-state synthesis methods involve the reaction of solid precursors at high temperatures to produce the desired cerium-copper material. These techniques are generally simpler in terms of equipment but often require higher temperatures and can result in less homogeneous products compared to solution-based methods.

Arc Melting and Melt Spinning Processes

Arc melting is a high-temperature synthesis technique used to produce alloys and intermetallic compounds from their constituent elements. The process involves striking an electric arc between a non-consumable tungsten electrode and the raw materials, which are placed in a water-cooled copper crucible. The intense heat of the arc melts the materials, which then solidify upon cooling to form the desired alloy. To ensure homogeneity, the resulting button is often flipped and re-melted several times. This method is suitable for preparing a range of cerium-copper intermetallic compounds, such as Cu₆Ce, Cu₅Ce, Cu₄Ce, Cu₂Ce, and CuCe. sheffield.ac.uk The Ce-Cu phase diagram indicates the formation of these various intermetallic compounds, with some forming congruently and others through peritectic reactions.

Solution Combustion Synthesis (SCS)

Solution Combustion Synthesis (SCS) is an efficient and rapid method for producing cerium-copper oxide materials, valued for its simplicity and the ability to create homogenous, crystalline products in a single step. latech.edu This technique involves a self-sustaining exothermic reaction between an oxidizer, typically metal nitrates like cerium nitrate and copper nitrate, and an organic fuel, which also acts as a complexant for the metal cations. mdpi.com Common fuels include citric acid, tartaric acid, urea, or glycine. latech.edumdpi.com

The process begins with the preparation of an aqueous solution containing the metal precursors and the fuel. This solution is heated, leading to the evaporation of water and the formation of a viscous gel. Upon reaching the ignition temperature, the gel undergoes a highly exothermic, self-sustaining combustion reaction. latech.edu This rapid, high-temperature process facilitates the formation of the desired mixed oxide phase and generates a significant volume of gases, resulting in materials with a characteristic porous, foam-like structure. latech.edu

The properties of the final Ce-Cu material, such as crystallite size, surface area, and porosity, can be tailored by adjusting several parameters. Key among these is the fuel-to-oxidizer ratio, which influences the combustion temperature and the volume of gases produced. mdpi.com For instance, fuel-rich conditions are often employed to ensure complete combustion. mdpi.com The choice of fuel also plays a critical role; for example, using tartaric acid as a fuel in the synthesis of Cu/CeO2 has been shown to produce porous structures with mesopores nested within larger pores. latech.edu

Researchers have successfully used SCS to synthesize a range of cerium-copper oxide catalysts with varying Ce/Cu ratios. capes.gov.brresearchgate.net Studies have shown that the catalytic activity of these materials, for reactions like CO and ethene oxidation, is highly dependent on this ratio, with optimal performance often observed in binary oxides where CuOx clusters interact synergistically with the CeO2 support. capes.gov.brresearchgate.net This synergy enhances the redox properties (Ce³⁺/Ce⁴⁺ and Cu⁺/Cu²⁺ couples) and increases the concentration of oxygen vacancies, which are crucial for catalytic performance. mdpi.com

Table 1: Parameters and Outcomes in Solution Combustion Synthesis of Cerium-Copper Oxides

Precursors (Oxidizers) Fuel Key Synthesis Parameters Resulting Material Characteristics Reference(s)
Cerium nitrate hexahydrate, Copper nitrate trihydrate Tartaric acid One-step synthesis in argon atmosphere Micro-nano scale porous Cu/CeO2 composite with high surface area. latech.edu
Cerium nitrate, Copper nitrate Not specified Varied Ce/Cu atomic ratios (0.67 to 1.5) Binary oxide catalysts with CuOx clusters interacting with CeO2. capes.gov.brresearchgate.net

Mechanochemical Activation Methods

Mechanochemical activation, typically performed via high-energy ball milling, is a solvent-free or solvent-minimized technique for synthesizing materials. nih.gov This method utilizes mechanical force to induce chemical reactions, structural changes, and phase transformations in solid-state reactants. researchgate.net In the context of cerium-copper systems, mechanochemical methods can be employed to synthesize alloys or mixed oxides directly from their elemental or oxide precursors.

The process involves placing the reactant powders (e.g., metallic cerium, copper, or their respective oxides) into a milling vial along with grinding media, usually hardened steel or ceramic balls. researchgate.net The vial is then subjected to high-energy impacts and shear forces within a planetary or shaker mill. nih.gov This intense mechanical energy transfer leads to repeated fracturing and cold-welding of the powder particles, promoting intimate mixing at the atomic level and reducing crystallite sizes to the nanometer scale. researchgate.net The high density of defects, increased surface area, and lattice strain generated during milling significantly enhance the reactivity of the precursors, often allowing reactions to proceed at room temperature that would otherwise require high thermal energy. researchgate.net

For cerium-copper materials, mechanochemical activation can facilitate the formation of solid solutions or finely dispersed composite structures. For example, milling ceria (CeO2) with metallic copper can promote the dispersion of copper particles within the ceria matrix and enhance the interaction between the two components. researchgate.net This method has been shown to be effective in activating inexpensive zero-valent copper for catalytic applications under aerobic conditions, transforming it into catalytically active species. nih.gov The process can be controlled by varying parameters such as milling time, speed (energy), ball-to-powder ratio, and the atmosphere within the vial (e.g., inert or reactive). researchgate.net While this technique offers a sustainable and scalable route to Ce-Cu materials, challenges can include controlling the final product's stoichiometry and preventing contamination from the milling media. researchgate.net

Advanced Fabrication of Cerium-Copper Nanomaterials and Thin Films

Nanoparticle Synthesis and Morphological Control

The synthesis of cerium-copper nanoparticles with controlled size, shape, and composition is critical for their application in catalysis and other fields. Various wet-chemical methods are employed to achieve this, including co-precipitation, sol-gel, hydrothermal, and solvothermal techniques. nih.gov

Co-precipitation is a widely used method where a precipitating agent, such as sodium hydroxide or hexamethylenetetramine (HMT), is added to a solution containing the metal precursors (e.g., cerium nitrate and copper nitrate). nih.govacs.org This leads to the simultaneous precipitation of cerium and copper hydroxides or carbonates, which are subsequently washed, dried, and calcined to form the mixed oxide nanoparticles. The final morphology (e.g., spherical, rod-like) and particle size can be influenced by factors like the choice of precursor, the precipitating agent, pH, and reaction temperature. nih.govresearchgate.networldscientific.com For example, using different cerium precursors like Ce(NO₃)₃·6H₂O or CeCl₃·7H₂O can result in spherical or rod-like nanoparticles, respectively. researchgate.net

Sol-gel synthesis offers another route to homogenous cerium-copper nanoparticles. This method involves the hydrolysis and condensation of metal alkoxide or salt precursors in a solvent. orkg.org The process forms a "sol" (a colloidal suspension of solid particles) which then evolves into a "gel" (a continuous solid network). Drying and calcining the gel yields the final oxide nanoparticles. This technique allows for excellent control over the material's stoichiometry and homogeneity at the atomic level. orkg.org

Hydrothermal and solvothermal methods involve chemical reactions in aqueous or non-aqueous solvents, respectively, at elevated temperatures and pressures in a sealed vessel (autoclave). These conditions can promote the formation of highly crystalline nanoparticles with well-defined morphologies. The solvent type, temperature, pressure, and reaction time are key parameters for controlling the particle characteristics. nih.gov

Table 2: Synthesis Methods for Cerium-Copper Nanoparticles and Morphological Control

Synthesis Method Precursors Key Parameters Resulting Morphology Reference(s)
Co-precipitation Cerium nitrate hexahydrate, Hexamethylenetetramine (HMT) Reaction time, precipitating agent Monodispersed, positively charged nanoparticles (~30 ± 10 nm) acs.org
Precipitation Cerium (IV) sulphate, Sodium hydroxide Temperature (room temp. vs. 80 °C), precipitating agent (NaOH vs. NH4OH) Nanoparticles with dimensions less than 20 nm nih.gov
Sol-gel Not specified Annealing temperature (200-800°C) Nearly spherical nanoparticles (3 nm to 42 nm) orkg.org

Thin Film Deposition Techniques

The fabrication of cerium-copper thin films is accomplished through various physical and chemical deposition techniques, each offering distinct advantages in controlling film thickness, morphology, and crystallinity. highpurityaluminum.com

Physical Vapor Deposition (PVD) methods are performed under vacuum to prevent contamination and ensure film uniformity. highpurityaluminum.com

Thermal Evaporation: This technique involves heating a source material (e.g., copper) in a vacuum chamber until it vaporizes. The vapor then travels and condenses onto a substrate, forming a thin film. It is a relatively simple and efficient method for depositing pure metals. highpurityaluminum.comripublication.com

Sputtering: In this process, a target of the desired material (e.g., a cerium-copper alloy or individual Ce and Cu targets) is bombarded with high-energy ions from an inert gas plasma (like argon). This bombardment ejects atoms from the target, which then deposit onto the substrate. Sputtering provides excellent control over film composition and thickness. highpurityaluminum.commdpi.com

Chemical Vapor Deposition (CVD) involves introducing volatile precursor gases containing cerium and copper into a reaction chamber. These precursors decompose or react on a heated substrate surface to form the desired thin film. CVD is particularly effective for coating complex shapes and can produce highly conformal films. highpurityaluminum.com

Solution-based techniques offer a lower-cost alternative to vacuum-based methods.

Spin Coating: A solution containing cerium and copper precursors is dispensed onto a substrate, which is then rotated at high speed. Centrifugal force spreads the solution evenly, and the solvent evaporates, leaving a thin film. The film thickness is controlled by the solution's viscosity and the spinning speed. The film is typically annealed afterward to crystallize the material. researchgate.netyoutube.com

Dip Coating: The substrate is immersed in and withdrawn from a precursor solution at a constant speed. A thin layer of the solution adheres to the substrate, and after solvent evaporation and thermal treatment, a solid film is formed. youtube.com

Preparation of Metal-Organic Frameworks (MOFs)

Cerium-copper-based Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters (secondary building units, SBUs) connected by organic linker molecules. nih.govresearchgate.net The synthesis of these materials typically involves solvothermal or hydrothermal methods. nih.gov

In a typical synthesis, salts of cerium (e.g., cerium nitrate, cerium carboxylates) and sometimes copper are dissolved in a solvent, often N,N-dimethylformamide (DMF), along with a chosen organic linker, such as terephthalic acid (H₂bdc). nih.gov This mixture is sealed in an autoclave and heated to a specific temperature for a period of hours to days. During this process, the metal ions and organic linkers self-assemble into the highly ordered, porous framework of the MOF.

The unique redox properties of cerium (Ce³⁺/Ce⁴⁺) make Ce-based MOFs particularly interesting for catalysis. nih.govrsc.org The synthesis conditions must be carefully controlled to maintain the desired oxidation state of cerium, as Ce(IV) can be reduced during the reaction. rsc.orgchemistryviews.org Researchers have developed methods using pre-formed cerium clusters as precursors to avoid the use of reactive Ce(IV) salts, allowing for the synthesis of new Ce(IV)-based MOFs that are otherwise inaccessible. chemistryviews.org Bimetallic Ce-Cu MOFs can be synthesized to leverage the synergistic effects between the two metals, potentially enhancing catalytic activity or gas sorption properties. researchgate.net The final structure, porosity, and functionality of the MOF are determined by the choice of metal precursors, organic linkers, solvents, and reaction conditions like temperature and time. nih.gov

Supported Nanocatalyst Architectures

Common support materials include various forms of carbon (e.g., activated carbon, carbon nanotubes), metal oxides (e.g., alumina, silica), and zeolites. rsc.orgresearchgate.net The preparation of supported nanocatalysts typically involves impregnating the support with a solution of cerium and copper precursors, followed by drying and calcination or reduction steps. An alternative is the deposition-precipitation method, where the metal hydroxides are precipitated directly onto the support material. A more advanced strategy involves the pre-synthesis of Ce-Cu nanoparticles, which are then anchored onto the support. nih.gov

A key aspect of these architectures is the interaction between the active metal-oxide phase and the support. For example, using nitrogen-doped porous carbon as a support for Cu-Ce catalysts has been shown to improve the dispersion and redox properties of the mixed oxides. rsc.org The nitrogen atoms in the carbon matrix can act as anchoring sites, facilitating a high dispersion of the active species. rsc.org Similarly, multi-walled carbon nanotubes have been used to stabilize and anchor Ce-Cu alloy nanoparticles, resulting in excellent catalytic activity due to the porous structure and high surface area of the support. researchgate.net The choice of support and the synthesis method are crucial for optimizing the metal-support interaction, which in turn influences the catalyst's activity, selectivity, and long-term stability. nih.govrsc.org

Advanced Characterization of Cerium Copper Systems

Structural Elucidation and Phase Analysis

Analyzing the physical structure and phase composition is fundamental to understanding the properties of cerium-copper materials. Techniques such as X-ray diffraction and electron microscopy provide critical insights into the atomic arrangement and microscopic morphology.

X-Ray Diffraction (XRD) for Crystallography and Phase Identification

X-ray Diffraction (XRD) is an indispensable tool for identifying the crystalline phases and determining the crystal structure of cerium-copper compounds. The analysis of diffraction patterns allows for the precise measurement of lattice parameters and the identification of various intermetallic and oxide phases that may form.

In Ce-Cu binary systems, a number of intermetallic compounds can exist, each with a distinct crystal structure. For instance, the compound CeCu₂ has an orthorhombic crystal structure belonging to the Imma space group researchgate.netscispace.com. XRD is crucial for distinguishing such phases from others that may be present in an alloy. Studies on copper-doped ceria (CeO₂), often used in catalysis, utilize XRD to determine whether copper ions have been incorporated into the ceria lattice to form a solid solution or exist as a separate copper oxide phase mdpi.comrutgers.edursc.org. For example, in some mesoporous copper-cerium mixed oxides, XRD patterns have revealed a cubic CeO₂ phase, with evidence of solid solution formation when copper content is 10% or below mdpi.com. In other preparations, detailed XRD studies have shown that the composites consist of two distinct oxides, CeO₂ and CuO, rather than a solid solution rutgers.edu. The diffraction peaks for CuO are typically observed at 2θ values of 35.6° and 38.8° rutgers.edu.

The table below summarizes crystallographic data for a common cerium-copper intermetallic compound.

CompoundCrystal SystemSpace GroupLattice Parameters (Å)
CeCu₂OrthorhombicImmaa=4.43, b=7.05, c=7.45 scispace.com

Electron Microscopy (SEM, FESEM, TEM) for Morphology and Microstructure

Electron microscopy techniques, including Scanning Electron Microscopy (SEM), Field Emission Scanning Electron Microscopy (FESEM), and Transmission Electron Microscopy (TEM), are vital for visualizing the morphology and microstructure of cerium-copper systems at high resolution.

SEM studies have been instrumental in observing the effect of cerium additions on the microstructure of copper alloys. Research has shown that adding cerium can significantly refine the grain size of ultrahigh-purity copper researchgate.net. SEM can also be used to map the distribution of elements, revealing how cerium is distributed within the copper matrix mdpi.com. In catalytic materials, FESEM and TEM are used to study the shape and size of synthesized particles, such as cerium oxide nanocubes, nanofibers, and nanoparticles nih.gov.

TEM, with its higher resolution, provides detailed information about particle size, morphology, and the dispersion of one phase within another. For instance, TEM analysis of copper-doped ceria catalysts has confirmed their mesoporous nature and shown a uniform dispersion of particles with sizes ranging from 3 to 10 nm mdpi.com. TEM micrographs of CuO/CeO₂-TiO₂ catalysts have shown a tendency toward smaller TiO₂ crystallites as the cerium oxide content is increased acs.org.

Electron Diffraction and Selected Area Electron Diffraction (SAED)

Used in conjunction with TEM, Selected Area Electron Diffraction (SAED) provides crystallographic information from nano-sized regions of a sample. By directing the electron beam onto a specific particle or grain, a diffraction pattern is generated that is characteristic of its crystal structure.

SAED is a powerful method for confirming the identity of phases observed in TEM images. In the study of copper-doped ceria catalysts (Cu₀.₁Ce₀.₉O₂₋δ), SAED patterns have been used to confirm the presence of all expected planes in the cubic fluorite structure of ceria, with the inter-planar distance of the (111) plane measured at 0.31 nm mdpi.com. This confirms that the nanoparticles observed in TEM images are indeed crystalline and possess the expected crystal structure. This technique is crucial for verifying the phase of individual nanoparticles, complementing the bulk phase information provided by XRD nih.gov.

Spectroscopic Investigations of Electronic and Chemical States

Beyond structural analysis, understanding the electronic properties and chemical oxidation states of cerium and copper is critical, particularly for applications in catalysis where redox cycles (Ce³⁺/Ce⁴⁺ and Cu⁺/Cu²⁺) are key to functionality.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Valence States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative information about the elemental composition and, crucially, the oxidation states of elements within the top few nanometers of a material's surface.

In cerium-copper systems, XPS is extensively used to probe the Ce 3d and Cu 2p core levels. The complex multiplet splitting in the Ce 3d spectrum allows for the deconvolution and quantification of Ce³⁺ and Ce⁴⁺ species researchgate.netthermofisher.com. The presence of a peak at approximately 917 eV is a distinct fingerprint of the Ce⁴⁺ state thermofisher.com. Similarly, the Cu 2p spectrum can be analyzed to identify the presence of Cu²⁺ (characterized by strong satellite peaks), Cu⁺, and metallic Cu⁰. Studies on ceria-supported copper catalysts have used near-ambient XPS to provide direct evidence for the formation of reduced copper species at the interface between the copper oxide and the ceria support, which are believed to be the active sites for reactions like the water-gas shift rsc.org. The analysis confirms the presence of both Ce³⁺ and Ce⁴⁺, indicating the formation of oxygen vacancies and a redox interplay between the two elements rsc.orgresearchgate.net.

The table below lists typical binding energies for different chemical states of cerium and copper.

ElementCore LevelOxidation StateApproximate Binding Energy (eV)Key Features
CeriumCe 3d₅/₂Ce³⁺~880 - 882 thermofisher.comComplex multiplet structure
CeriumCe 3d₅/₂Ce⁴⁺~882 - 883 thermofisher.comDistinct satellite peak near 917 eV thermofisher.com
CopperCu 2p₃/₂Cu⁰ / Cu⁺~932 - 933Absence of strong satellite peaks
CopperCu 2p₃/₂Cu²⁺~933 - 935 researchgate.netPresence of strong "shake-up" satellite peaks (~940-945 eV) researchgate.net

X-ray Absorption Spectroscopy (XAS, XANES) for Elemental Speciation and Electronic Structure

X-ray Absorption Spectroscopy (XAS) is a powerful bulk-sensitive technique for investigating the local geometric and electronic structure of materials. The X-ray Absorption Near Edge Structure (XANES) region of the spectrum, in particular, provides detailed information on the oxidation state and coordination environment of the absorbing atom.

XAS is highly complementary to XPS, providing bulk information to contrast with the surface sensitivity of XPS. For cerium-copper systems, measurements are often performed at the Ce L₃-edge and the Cu K-edge. The position and features of the Ce L₃-edge XANES spectrum are highly sensitive to the cerium valence state, allowing for accurate quantification of the Ce³⁺/Ce⁴⁺ ratio throughout the material nih.gov. In situ XAS studies on copper-doped CeO₂ catalysts during CO oxidation have revealed that the electronic structures of both cerium and copper are moderately reduced during the reaction acs.org. These studies also show how copper doping can decrease the Ce-O coordination number, providing insight into the creation of oxygen vacancies acs.org. Cu K-edge XAS analysis of Ce-Cu-O composites has been used to confirm that copper exists primarily as CuO, based on the precise energy and spectral features of the absorption edge rutgers.edu. This technique is thus essential for building a comprehensive model of the electronic interactions and redox properties of cerium-copper materials rutgers.eduacs.org.

Resonant Photoelectron Spectroscopy (RPES) for Valence Band Analysis

Resonant Photoelectron Spectroscopy (RPES) is a powerful surface-sensitive technique utilized to investigate the electronic structure and elemental contributions to the valence band of cerium-copper systems. unicamp.br This method is particularly adept at distinguishing between the different valence states of cerium, namely Ce³⁺ and Ce⁴⁺, by tuning the photon energy to the 4d → 4f absorption edge. mdpi.comrsc.org

When the incident photon energy is tuned to approximately 121-122 eV, a resonant enhancement of the Ce³⁺ (4f¹) states is observed. unicamp.brmdpi.comrsc.org This is due to a super-Coster-Kronig decay process. unicamp.br Conversely, tuning the photon energy to around 124.5-124.8 eV leads to a resonance of the Ce⁴⁺ (4f⁰) features, which involves the emission of electrons from the O 2p states that are hybridized with Ce states in the valence band. unicamp.brmdpi.com An off-resonance spectrum, typically taken at a photon energy of 115 eV, provides a baseline that is approximately proportional to the total density of states without the element-specific enhancements. unicamp.brmdpi.comrsc.org

In studies of cerium oxide thin films on a Cu(111) substrate, RPES has been effectively used to determine the surface stoichiometry. mdpi.com For instance, a negligible Ce³⁺ resonance signal in a 5 ML thin film indicates a well-ordered CeO₂ surface with a predominant Ce⁴⁺ character. mdpi.com In contrast, discontinuous cerium oxide layers exhibit a higher concentration of Ce³⁺ defects. mdpi.com The high surface sensitivity of RPES, with photoelectrons detected in the range of 100 eV, makes it an ideal tool for probing the outermost atomic layers. mdpi.com

Research on CeTe₂ has also employed RPES to study its electronic structure. aps.org The angle-integrated valence-band RPES spectra of CeTe₂, obtained at the Ce 4d → 4f on-resonance (hν = 121 eV) and off-resonance (hν = 110 eV), show a clear enhancement of the Ce 4f states. aps.org These spectra reveal double-peak structures, with one peak near the Fermi level and another at a higher binding energy, corresponding to the hybridization between Ce 4f and conduction-band electrons. aps.org

Interactive Data Table: Resonant Photoelectron Spectroscopy Parameters for Cerium Valence State Analysis

Valence StateOn-Resonance Photon Energy (eV)Off-Resonance Photon Energy (eV)Key Spectral Feature
Ce³⁺121.2 - 121.51154f¹ peak enhancement
Ce⁴⁺124.5 - 124.8115O 2p (hybridized) enhancement

Fourier Transform Infra-Red (FT-IR) and Raman Spectroscopy for Vibrational and Structural Insights

Fourier Transform Infra-Red (FT-IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about the chemical bonding, molecular structure, and lattice dynamics of cerium-copper compounds.

FT-IR Spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. ceriumlabs.com For cerium-copper oxide systems, FT-IR is used to identify functional groups and the nature of chemical bonds. For example, in the analysis of cerium dioxide nanoparticles, a broad absorption band around 3400 cm⁻¹ is attributed to the O-H stretching vibration of residual water and hydroxyl groups, while the band at 1630 cm⁻¹ corresponds to the scissor bending mode of associated water. researchgate.net The presence of specific absorption bands can confirm the formation of cerium-based complexes and their interaction with other species. mdpi.comresearchgate.net

Raman Spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser source. The resulting shift in energy of the scattered photons provides information about the vibrational modes of the system. mdpi.com It is particularly sensitive to the crystal structure and the presence of defects in metal oxides. mdpi.comsemanticscholar.org

In ceria-based materials, the most prominent feature in the Raman spectrum is a strong peak around 465 cm⁻¹, which is assigned to the F₂g symmetric stretching mode of the Ce-O8 vibrational unit in the cubic fluorite structure of CeO₂. researchgate.netacs.org The position and width of this peak are sensitive to factors such as particle size, strain, and defects. researchgate.net

The incorporation of copper into the ceria lattice or the formation of copper-cerium mixed oxides leads to changes in the Raman spectra. researchgate.net These changes can indicate the formation of a solid solution, the presence of segregated copper oxide phases, or the creation of oxygen vacancies. researchgate.netresearchgate.net Oxygen vacancies, which are critical for the catalytic activity of ceria-based materials, give rise to additional Raman bands, often referred to as D bands, in the 550-650 cm⁻¹ region. researchgate.netacs.org These bands can be deconvoluted to distinguish between intrinsic oxygen vacancies (due to the reduction of Ce⁴⁺ to Ce³⁺) and extrinsic oxygen vacancies (created by the substitution of Ce⁴⁺ with lower-valent cations like Cu²⁺). researchgate.net For instance, a band around 600 cm⁻¹ is often associated with intrinsic oxygen vacancies, while a band near 550 cm⁻¹ can be attributed to extrinsic vacancies. researchgate.net

Interactive Data Table: Key Vibrational Modes in Cerium-Copper Oxide Systems

Vibrational ModeTypical Wavenumber (cm⁻¹)Spectroscopic TechniqueAssignment
F₂g~465RamanSymmetric stretching of Ce-O8 in the CeO₂ fluorite structure
D (Intrinsic Vacancies)~600RamanDefect-induced mode related to Ce³⁺ formation
D (Extrinsic Vacancies)~550RamanDefect mode associated with dopant incorporation (e.g., Cu²⁺)
O-H Stretch~3400FT-IRStretching vibration of water and hydroxyl groups
H-O-H Bend~1630FT-IRScissor bending mode of associated water

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a substance. libretexts.org This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.org In cerium-copper systems, UV-Vis spectroscopy provides insights into the electronic transitions, which are influenced by the oxidation states of the metals and their coordination environment.

Cerium oxide is known to have strong absorption in the UV region, with absorption bands that are sensitive to the chemical environment. researchgate.net In oxide glasses, Ce⁴⁺ ions typically show a characteristic absorption band around 240 nm, while Ce³⁺ ions have an absorption band at approximately 320 nm. researchgate.net These absorptions are generally attributed to ligand-to-metal charge transfer (LMCT) transitions for Ce⁴⁺ and 4f → 5d electronic transitions for Ce³⁺.

In mixed copper-cerium oxide catalysts, the UV-Vis absorption spectra reveal features characteristic of both elements. researchgate.net The presence of copper can influence the electronic structure and, consequently, the absorption properties of the material. The study of Ce(IV) complexes with various ligands has shown that the energy of the LMCT transitions and the metal-based reduction potentials are highly variable and depend on the nature of the coordinating atoms. nih.gov This variability is crucial for understanding the photocatalytic and redox properties of cerium-copper materials.

Interactive Data Table: Typical UV-Vis Absorption Maxima for Cerium Ions in Oxide Materials

IonTypical λₘₐₓ (nm)Type of Electronic Transition
Ce⁴⁺~240Ligand-to-Metal Charge Transfer (LMCT)
Ce³⁺~3204f → 5d

Electron Magnetic Resonance (EMR) and Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Magnetic Resonance (EMR), more commonly known as Electron Paramagnetic Resonance (EPR) or Electron Spin Resonance (ESR), is a spectroscopic technique for studying materials with unpaired electrons. ceric-eric.euwikipedia.org It is based on the resonant absorption of microwave radiation by paramagnetic species in the presence of a static magnetic field. ceric-eric.eu This technique is highly valuable for characterizing paramagnetic centers, such as transition metal ions and free radicals, providing information about their electronic structure, oxidation state, and local environment. ceric-eric.euresearchgate.net

In the context of cerium-copper systems, EPR spectroscopy is particularly useful for probing the state of copper ions. ethz.ch Cu²⁺ has an unpaired electron (d⁹ configuration) and is therefore EPR active. The EPR spectrum of a Cu²⁺ complex is characterized by g-values and hyperfine coupling constants (A-values) that are sensitive to the coordination geometry and the nature of the ligands. ethz.chethz.ch For an axially symmetric copper complex, the spectrum is described by the principal values g∥, g⊥, A∥, and A⊥. ethz.ch

While Ce⁴⁺ is diamagnetic (no unpaired electrons) and therefore EPR silent, Ce³⁺ has one unpaired 4f electron and is paramagnetic. However, due to very fast spin-lattice relaxation, the EPR signal of Ce³⁺ is often only observable at very low temperatures. The presence of paramagnetic Cu²⁺ ions can significantly influence the catalytic and magnetic properties of cerium-copper materials, and EPR is a direct method to study these centers.

Interactive Data Table: EPR Characteristics of Paramagnetic Ions in Cerium-Copper Systems

IonElectron ConfigurationParamagnetic StateKey EPR ParametersNotes
Cu²⁺3d⁹Yesg-values, A-valuesCommonly studied by EPR to determine coordination environment.
Ce³⁺4f¹Yesg-valuesOften requires very low temperatures for detection due to fast relaxation.
Ce⁴⁺4f⁰NoN/AEPR silent.

Thermal and Thermodynamic Characterization

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Behavior

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. mdpi.com It is widely used to study thermal events such as melting, crystallization, and solid-state phase transitions. mdpi.commdpi.com

In the study of cerium-copper alloys, DSC can be employed to determine the temperatures and enthalpies of phase transformations. mdpi.com For example, DSC curves for Al-Ce binary alloys show strong endothermic peaks during heating, corresponding to the melting of eutectic phases, and strong exothermic peaks during cooling, associated with the crystallization of the eutectic. mdpi.com The "onset" temperature of a peak indicates the beginning of a thermal event.

While specific DSC data for the binary Ce-Cu system is found in phase diagram compilations, detailed experimental curves in recent literature are more focused on complex alloys. cmu.edu However, the principles remain the same. The congruent melting points of phases like Cu₆Ce (938 °C) and Cu₂Ce (817 °C), and peritectic and eutectic temperatures, are critical data points that can be verified or refined using DSC. cmu.edu For instance, the eutectic reaction L ↔ (Cu) + Cu₆Ce occurs at 870 °C. cmu.edu Impurities in cerium can influence the observed transformation temperatures, sometimes lowering them by several degrees. cmu.edu DSC is a sensitive technique for detecting such variations. bohrium.com

Interactive Data Table: Reported Phase Transition Temperatures in the Ce-Cu System

Phase/ReactionTransformation TypeTemperature (°C)
Cu₆CeCongruent Melting938
Cu₂CeCongruent Melting817
L ↔ (Cu) + Cu₆CeEutectic870
Cu₅CePeritectic798
Cu₄CePeritectic796
CuCePeritectic516

Data sourced from assessed phase diagrams. cmu.edu

Thermogravimetric Analysis (TGA) for Decomposition and Thermal Stability

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. cetjournal.it It is used to determine the thermal stability of materials and to study their decomposition behavior. cetjournal.itresearchgate.net

In the context of cerium-copper compounds, particularly precursors used for the synthesis of mixed oxides, TGA is essential for identifying the optimal calcination temperature. researchgate.net For instance, the TGA curve of a bimetallic nitrate (B79036) precursor containing copper and cerium with a polymer capping agent shows distinct weight loss steps. researchgate.net An initial weight loss below 200°C is typically due to the removal of adsorbed water, followed by more significant weight losses at higher temperatures corresponding to the decomposition of the nitrate salts and the combustion of the organic polymer. researchgate.netbohrium.com

For mixed Cu:Ce oxides used in thermochemical energy storage applications, TGA is used to assess their reactivity and stability over repeated reduction-oxidation cycles. cetjournal.it In one study, different Cu:Ce mixed oxides were tested isothermally at 950°C, with the reduction step in N₂ and the oxidation step in synthetic air. cetjournal.it The mass loss during reduction and mass gain during oxidation were found to be stable over multiple cycles, indicating good material stability. cetjournal.it Pure CeO₂ showed almost no mass variation under these conditions, highlighting the role of copper oxide in the redox process. cetjournal.it

The thermal decomposition of cerium(III) carboxylate salts, which can be precursors for ceria nanoparticles, has also been studied using TGA. dtu.dkresearchgate.net The decomposition often proceeds through multiple steps, involving the formation of intermediate compounds like oxycarboxylates before the final formation of cerium oxide at higher temperatures. dtu.dkresearchgate.net The atmosphere (inert or oxidizing) significantly influences the decomposition pathway and the final product. bohrium.com

Interactive Data Table: TGA Findings for Cerium-Copper Related Systems

System/PrecursorAtmosphereKey Temperature Range (°C)Observed Event
Cu-Ce bimetallic nitrate with PVPAir200 - 500Decomposition of nitrates and polymer
Cerium(III) acetate hydrateHelium250 - 800Multi-step decomposition to CeO₂
Cu:Ce mixed oxides (e.g., Cu70)N₂/Air950 (isothermal)Reversible reduction and oxidation cycles
Cerium(III) pentanoateArgon300 - 450Major decomposition to cerium oxide/oxycarbonate

Temperature-Programmed Reduction (TPR) for Redox Properties and Oxygen Mobility

Temperature-Programmed Reduction (TPR) is a powerful technique used to investigate the reducibility of metal oxides and understand the interactions between different components in a mixed oxide system. In the context of cerium-copper materials, H₂-TPR is employed to characterize the redox properties and oxygen mobility, which are critical for catalytic applications. The process involves heating the material under a flow of a reducing gas, typically a mixture of hydrogen and an inert gas, and monitoring the hydrogen consumption as a function of temperature.

The reduction profiles of Ce-Cu oxides typically exhibit distinct peaks corresponding to the reduction of different copper and cerium species. The low-temperature reduction peaks, generally observed between 80°C and 400°C, are attributed to the reduction of highly dispersed copper oxide species and the sequential reduction of Cu²⁺ to Cu⁰ (Cu²⁺ → Cu⁺ → Cu⁰). mdpi.com The presence of copper has been shown to significantly promote the reduction of ceria, shifting the reduction of surface Ce⁴⁺ to lower temperatures. mdpi.com

Research findings indicate that the reduction profiles can be categorized into three main regions:

Low-temperature region (80–400 °C): Corresponds to the reduction of various copper oxide species. For instance, a shoulder peak around 119 °C and more intense peaks can indicate different forms of copper oxide on the surface and in the bulk. mdpi.com The interaction with cerium oxide can facilitate this reduction at lower temperatures compared to pure copper oxide. researchgate.net

Medium-temperature region (400–650 °C): This region is often associated with the reduction of surface Ce⁴⁺, which is influenced by the presence of metallic copper. mdpi.com

High-temperature region (above 650 °C): The peaks in this region are typically assigned to the reduction of bulk Ce⁴⁺. mdpi.com

The synergistic interaction between copper and cerium is a key factor influencing the redox properties. This interaction enhances the mobility of lattice oxygen in CeO₂, leading to improved oxygen storage and release capacity. mdpi.comrutgers.edu The electron exchange between the Cu²⁺/Cu⁺ and Ce⁴⁺/Ce³⁺ redox pairs plays a crucial role in the catalytic efficiency of these materials. mdpi.com Studies have shown that catalysts with a higher degree of interaction between copper and ceria exhibit enhanced redox behavior and, consequently, superior catalytic activity. mdpi.com

Interactive Data Table: H₂-TPR Peak Analysis of Cerium-Copper Catalysts Users can sort the data by clicking on the column headers.

Catalyst Composition Reduction Peak (α) (°C) Reduction Peak (β) (°C) Attributed Species and Remarks Reference
20CuCeSn Shoulder at 119 Two intense peaks Indicates lower diversity of copper forms. Reduction starts at lower temperatures. mdpi.com
20CuCeZr Multiple intense peaks - Corresponds to the reduction of various forms of copper oxide on the surface and in bulk. mdpi.com
CuO/CeO₂-ZrO₂ 174 - Shows effective dispersion of copper species, attributed to isolated copper. jst.vn
Cu₀.₁Ce₀.₉O₂₋δ - - Exhibits high redox nature. mdpi.com
CZC (Cu-Ce-Zr) Shoulder at ~190 240 Shoulder peak attributed to dispersed surface copper oxide species interacting with cerium oxide. The main peak is ascribed to copper oxide species not interacting with other oxides. researchgate.net

Surface Area and Porosity Characterization

The textural properties, including specific surface area and porosity, are fundamental parameters that significantly influence the performance of cerium-copper materials, particularly in catalysis where they affect the accessibility of active sites to reactants.

The Brunauer-Emmett-Teller (BET) method, which relies on the physical adsorption of nitrogen gas on the surface of the material at cryogenic temperatures (-196 °C), is the standard technique for determining the specific surface area. The analysis of the nitrogen adsorption-desorption isotherms also provides information about the pore volume and pore size distribution, often calculated using the Barrett-Joyner-Halenda (BJH) model. ua.es

For cerium-copper systems, the isotherms are often of Type IV with a hysteresis loop, which is characteristic of mesoporous materials (pore diameters between 2 and 50 nm). mdpi.com The incorporation of copper into the ceria lattice can lead to significant changes in the textural properties. Doping ceria with copper has been shown to result in a higher specific surface area and smaller crystallite sizes compared to the individual oxides. mdpi.com This is attributed to the beneficial effect of the dopant ions in preventing the crystal growth of the ceria lattice. mdpi.com

Research has demonstrated a non-monotonic relationship between the copper content and the specific surface area in some Ce-Cu based catalysts. mdpi.com This suggests that there is an optimal copper loading to achieve the most favorable textural properties. The template-assisted synthesis method is also known to improve the textural properties of mixed oxide catalysts, contributing to a more uniform distribution of elements and stronger interactions between the components. mdpi.com

Interactive Data Table: Textural Properties of Cerium-Copper Oxides Users can sort the data by clicking on the column headers.

Sample BET Specific Surface Area (S_BET) (m²/g) Mean Crystallite Size (D) (nm) Pore Characteristics Reference
CeO₂ 58 10.2 Mesoporous mdpi.com
CuO 32 22.5 Mesoporous mdpi.com
Cu₀.₀₅Ce₀.₉₅O₂₋δ 72 8.5 Mesoporous mdpi.com
Cu₀.₁Ce₀.₉O₂₋δ 85 7.1 Mesoporous, high surface area mdpi.com
Cu₀.₁₅Ce₀.₈₅O₂₋δ 65 9.3 Mesoporous mdpi.com

Microchemical and Microstructural Compositional Analysis

To fully understand the properties and behavior of cerium-copper systems, it is essential to determine their elemental composition and the spatial distribution of the constituent elements at a microscopic level.

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. wikipedia.org It is often integrated with a Scanning Electron Microscope (SEM-EDX), allowing for the correlation of elemental composition with surface morphology. The technique relies on the principle that each element has a unique atomic structure, which results in a unique set of peaks in its X-ray emission spectrum when excited by an electron beam. wikipedia.org

In the analysis of cerium-copper materials, EDX is used to confirm the presence of cerium and copper and to map their distribution within the sample. ceriumlabs.comresearchgate.net This is crucial for verifying the homogeneity of the elemental distribution and for identifying any phase segregation or the formation of distinct copper-rich or cerium-rich regions. ua.es For instance, EDX mapping can reveal whether copper is uniformly dispersed throughout the ceria matrix or if it has agglomerated into larger particles. ua.es The technique can provide semi-quantitative results, estimating the relative abundance of the elements present in the analyzed volume. wikipedia.org

Electron Probe Microanalysis (EPMA), also known as electron microprobe, is a non-destructive microanalytical technique used to determine the chemical composition of small volumes of solid materials with high accuracy and precision. wikipedia.orgcarleton.edu Similar to SEM-EDX, EPMA uses a focused electron beam to generate characteristic X-rays from the sample. However, EPMA is primarily a quantitative technique, employing wavelength-dispersive X-ray spectroscopy (WDS), which offers a much higher spectral resolution and better peak-to-background ratios compared to EDS. sheffield.ac.uknih.gov

EPMA is capable of providing highly accurate quantitative elemental analysis, with detection limits that can reach the parts per million (ppm) range. sheffield.ac.uk This makes it a powerful tool for determining the precise stoichiometry of cerium-copper compounds and for detecting trace elements. The technique can be used to perform point analyses on specific microstructural features, line scans to investigate compositional gradients, and detailed elemental mapping to visualize the distribution of elements with high quantitative accuracy. nih.govjcu.edu.au For complex multiphase Ce-Cu materials, EPMA can precisely quantify the composition of each phase, providing critical data for understanding phase relationships and material properties. researchgate.net

Quantum Phenomena and Electronic Structure in Cerium Copper Compounds

Heavy Fermion Superconductivity in Cerium-Copper Silicides (e.g., CeCu₂Si₂)

The discovery of superconductivity in the heavy fermion compound CeCu₂Si₂ in 1979 marked the advent of unconventional superconductivity. cas.cn In these materials, the charge carriers behave as if they have an effective mass hundreds of times that of a free electron. cas.cn The superconducting transition temperature of approximately 0.6 K in CeCu₂Si₂ is remarkably high relative to its characteristic Fermi energy, suggesting a departure from the conventional Bardeen-Cooper-Schrieffer (BCS) theory of superconductivity. cas.cn

Unlike conventional superconductors where electron-phonon interactions mediate the formation of Cooper pairs, the pairing mechanism in CeCu₂Si₂ is believed to be electronically driven. aps.org For a long time, a d-wave pairing state, induced by magnetic fluctuations, was the prevailing theory, supported by various experimental observations that suggested the presence of line nodes in the superconducting gap. cas.cnarxiv.org However, more recent, refined measurements at very low temperatures have challenged this picture, providing evidence for a fully gapped superconducting state. aps.orgbohrium.com

This has led to proposals of more complex, multiband superconductivity. arxiv.org The presence of both electron and hole Fermi surfaces is considered crucial. cas.cn Theoretical models now being explored include a sign-reversing s±-wave state and a "fully gapped d-wave" or d+d band-mixing pairing state. cas.cnmpg.de The latter model, in particular, aims to reconcile the evidence for a sign-changing order parameter with the observation of a nodeless energy gap. mpg.de This multiband nature, where different pairing symmetries may exist on different bands, is a key feature of the unconventional superconductivity in CeCu₂Si₂. mpg.de

There is a strong consensus that magnetic fluctuations, specifically antiferromagnetic (AF) spin fluctuations, play a crucial role in the superconducting pairing in CeCu₂Si₂. researchgate.netarxiv.org The compound is situated in close proximity to an antiferromagnetic quantum critical point (QCP), a point at zero temperature where a magnetic phase transition occurs as a function of a non-thermal parameter like pressure or chemical composition. researchgate.netosti.gov

Inelastic neutron scattering experiments have provided direct evidence for this magnetic pairing mechanism. arxiv.orggoettingen-research-online.de These studies show a significant lowering of the magnetic exchange energy in the superconducting state compared to the normal state, an energy gain that is substantially larger than the superconducting condensation energy. researchgate.net This finding strongly suggests that the antiferromagnetic excitations are the primary driving force for the formation of Cooper pairs in this prototypical heavy-fermion superconductor. researchgate.netarxiv.org The superconductivity in CeCu₂Si₂ emerges in a region surrounding the QCP, highlighting the intimate connection between quantum criticality and this unconventional superconducting state. researchgate.net

The electronic structure of CeCu₂Si₂ is characterized by the presence of multiple bands crossing the Fermi level, giving rise to both electron and hole Fermi surfaces. cas.cn The interaction and scattering between these different bands are believed to be fundamental to the superconducting pairing mechanism. cas.cn Theoretical models that consider pairing between electrons on the electron and hole Fermi surfaces have been developed to explain the observed nodeless gap structure. cas.cn

While not explicitly termed "excitonic superconductivity" in most of the literature on CeCu₂Si₂, the underlying concept of pairing mediated by interactions between electron and hole bands shares similarities with the excitonic mechanism. In this scenario, the attractive interaction for Cooper pair formation arises from the exchange of virtual excitons (bound electron-hole pairs). The consideration of both intra- and interband scattering processes is essential, with strong pair scattering between the electron and hole Fermi surfaces potentially leading to a nodeless s±-wave solution. cas.cn This multiband perspective, focusing on the interplay between different types of charge carriers, is a departure from single-band models and is crucial for understanding the complex pairing state in CeCu₂Si₂. researchgate.net

In the vicinity of a quantum critical point, materials often exhibit properties that deviate from the standard Landau Fermi liquid theory, which describes the behavior of most metals at low temperatures. osti.gov CeCu₂Si₂, being located near an AF QCP, is a prime example of a system displaying non-Fermi liquid (NFL) behavior. osti.govd-nb.info

This NFL behavior is manifested in the temperature dependence of various physical properties. For instance, the electrical resistivity may show a linear or other non-T² dependence at low temperatures, and the electronic specific heat coefficient often diverges logarithmically or with a power-law dependence as the temperature approaches zero. d-nb.infoaps.org These anomalies are attributed to the strong, long-range quantum fluctuations associated with the QCP. d-nb.infonih.gov The study of NFL phenomena in undoped heavy-fermion compounds like CeCu₂Si₂ provides a clean platform to investigate the physics of quantum criticality without the complications of disorder. d-nb.info

Electronic Configuration and Valence State Dynamics of Cerium and Copper

The unique properties of cerium-copper compounds are deeply rooted in the electronic configurations of the constituent atoms. Cerium, as a lanthanide, possesses f-electrons that can exhibit both localized and itinerant behavior, while copper's d-electrons also play a significant role in the electronic structure.

In cerium-copper oxides, the ability of cerium to fluctuate between the Ce³⁺ ([Xe] 4f¹) and Ce⁴⁺ ([Xe]) oxidation states is fundamental to their functionality, particularly in catalysis and as solid electrolytes. This Ce³⁺/Ce⁴⁺ redox couple facilitates the formation and migration of oxygen vacancies within the crystal lattice. An oxygen vacancy is created when an oxygen atom is removed from the lattice, leaving behind two electrons that can be localized on adjacent cerium ions, reducing them from Ce⁴⁺ to Ce³⁺.

The presence of copper can significantly influence the ease of oxygen vacancy formation. The interplay between the Ce³⁺/Ce⁴⁺ and Cu⁺/Cu²⁺ redox couples can create synergistic effects that promote the reducibility of the material and enhance the concentration of oxygen vacancies. Theoretical calculations have shown that the energy required to form an oxygen vacancy is lowered in the presence of copper, which can distort the ceria lattice and create new defect sites. This dynamic interplay is crucial for the oxygen storage and release capacity of these materials.

Cu+/Cu2+ Redox Couples and Interfacial Interactions

In cerium-copper oxide systems, particularly in catalysts where copper oxide is supported on or mixed with cerium oxide (ceria), the interaction at the interface between the two components is crucial for their chemical properties. This interaction facilitates a synergistic effect revolving around the Cu+/Cu2+ and Ce3+/Ce4+ redox couples. The presence of ceria significantly influences the redox behavior of copper, promoting the formation and stabilization of Cu+ species, which are often identified as key active sites for catalytic reactions like CO oxidation. researchgate.netacs.org

Studies on CuO-CeO2 catalysts prepared by various methods have shown that a strong interfacial interaction is key to superior catalytic activity. This interaction not only promotes the reduction of CuO but also leads to the formation of specific interfacial structures like Ce-O-Cu. mdpi.com The reduction process in these catalysts often occurs at lower temperatures compared to pure CuO, indicating that the ceria support activates the copper species. H₂-Temperature Programmed Reduction (H₂-TPR) studies typically show reduction peaks at lower temperatures for mixed oxides compared to the individual components, which is a hallmark of this synergistic interaction. mdpi.com The process can involve the reduction of finely dispersed CuO clusters interacting with CeO2, followed by the reduction of larger copper oxide particles at higher temperatures. mdpi.compsu.edu

The nature of the copper species—whether isolated ions, dimers, or amorphous clusters—also affects their reducibility. In-situ studies have shown that amorphous copper(II) aggregates are reduced more easily than isolated Cu2+ monomers. researchgate.net The reoxidation of the resulting Cu+ species can be achieved by exposure to oxidizing agents, completing the catalytic cycle. researchgate.net This dynamic interplay at the cerium-copper interface, involving electron transfer and the creation of active sites, is fundamental to the functionality of these materials in redox catalysis.

Table 1. Key Findings on Interfacial Interactions in Cerium-Copper Oxides.
Catalyst SystemKey ObservationPrimary ConsequenceReference
CuO/CeO₂Strong synergistic effect between interfacial CuO and CeO₂.Enhanced reducibility of CuO, formation of abundant Cu⁺ species and oxygen vacancies. researchgate.net
CuCeOₓPresence of Ce-O-Cu species and small CuO clusters interacting with CeO₂.Lower reduction temperatures compared to pure oxides, enhancing catalytic activity for CO oxidation. mdpi.com
CuO-CeO₂ (Intergrowth)Formation of an imperfect [Cu₁₋ₓ²⁺Cuₓ⁺][O₁₋ₓ/₂□ₓ/₂] structure.Improved redox ability and greatly enhanced Oxygen Storage Capacity (OSC). rsc.org
K⁺-modified CuOₓ/CeO₂K⁺ shifts the redox equilibrium Cu²⁺ + Ce³⁺ ↔ Cu⁺ + Ce⁴⁺ to the right.Accelerates the formation of highly active Cu⁺ species for CO oxidation. acs.org

Kondo Screening Phenomena

The Kondo effect is a quintessential many-body phenomenon observed in metallic systems containing magnetic impurities, and it is particularly prominent in intermetallic compounds of cerium, including cerium-copper alloys. scholarpedia.orgwikipedia.org The effect originates from the interaction between the localized magnetic moment of an electron (in this case, the single 4f electron of the Ce³⁺ ion) and the spins of the surrounding itinerant conduction electrons. icm.edu.pl A hallmark of the Kondo effect is the characteristic logarithmic increase in electrical resistivity as the temperature is lowered, followed by saturation at very low temperatures. wikipedia.org

Below a characteristic energy scale known as the Kondo temperature (Tₖ), the conduction electrons begin to screen the localized magnetic moment of the cerium ion. esrf.frmdpi.com This screening process leads to the formation of a non-magnetic, many-body singlet ground state. esrf.fr Macroscopically, this manifests as a reduction in the effective magnetic moment of the Ce ions and a transition to a Fermi liquid state characterized by a large electronic specific heat coefficient. icm.edu.pl For example, in CexLaLuScY high-entropy alloys, magnetic susceptibility measurements below Tₖ show a reduced effective moment, which is interpreted as the conduction electrons magnetically screening the Ce moments. mdpi.com

The Kondo temperature varies significantly among different cerium-copper compounds, reflecting the sensitivity of the Kondo interaction to the chemical environment, which influences the hybridization between the 4f electrons and the conduction band. For instance, the archetypal heavy-fermion superconductor CeCu₂Si₂ and the compound CeAl₃ exhibit low-temperature properties governed by the Kondo effect, leading to coherence effects in the Kondo lattice. aps.org In systems like CexLa₁₋xCu₆, the Kondo effect can be studied as a function of Ce concentration. scholarpedia.org Even at high concentrations, where these materials are considered dense Kondo systems, the behavior can sometimes be described by a single-impurity model, suggesting that each magnetic impurity scatters conduction electrons independently. mdpi.com

In a dense lattice of cerium ions, a competition arises between the on-site Kondo screening and the inter-site Ruderman-Kittel-Kasuya-Yosida (RKKY) interaction, which is an indirect magnetic coupling between localized moments mediated by conduction electrons. icm.edu.pl If the Kondo effect dominates (Jₖ > J_RKKY), a non-magnetic heavy-fermion ground state is formed. Conversely, if the RKKY interaction is stronger, long-range magnetic ordering occurs. This competition is a central theme in the physics of cerium-based intermetallics.

Table 2. Kondo Temperatures (Tₖ) in Selected Cerium-Containing Systems.
Compound/SystemKondo Temperature (Tₖ)Method of Determination / NotesReference
Iron (Fe) impurities in Copper (Cu)24 KA classic example of a Kondo system. britannica.com
CeCu₂Si₂~10 KObtained from neutron scattering. A heavy-fermion superconductor. aps.org
CeAl₃~5 KObtained from neutron scattering. A prototypical heavy-fermion compound. aps.org
CeₓLaLuScY (x = 0.05-1.0)11 ± 2 KDetermined from Hamann fits to resistivity data; Tₖ is independent of Ce concentration. mdpi.com
CeCo₂Ge₂~120 KA single-crystalline compound studied with resonant photoemission spectroscopy. esrf.fr

Band Structure and Density of States Investigations

The electronic properties of cerium-copper intermetallic compounds are governed by the complex interplay between the localized 4f electron of cerium and the delocalized conduction electrons, primarily from copper's 3d and 4s bands and cerium's 5d and 6s bands. Understanding the band structure and the density of states (DOS) is therefore essential to explain their diverse physical phenomena, such as heavy-fermion behavior, mixed valence, and unconventional superconductivity. First-principles calculations, often based on density functional theory (DFT), are a primary tool for these investigations, though standard approximations must often be augmented to properly treat the strong on-site Coulomb repulsion of the 4f electrons. researchgate.netarxiv.org

Fermi Level Characteristics and Pseudogap Features

The Fermi surface, which represents the boundary between occupied and unoccupied electron states at absolute zero, is a critical feature of a metal's electronic structure. In cerium-copper compounds, particularly heavy-fermion systems like CeCu₂Si₂, the Fermi surface topology is complex and directly related to the material's low-temperature properties. arxiv.orgaps.org Theoretical calculations and experimental measurements, such as the de Haas-van Alphen effect, have been employed to map its structure. researchgate.netarxiv.org

For CeCu₂Si₂, studies confirm the existence of multiple Fermi surface sheets. arxiv.org Calculations using the Gutzwiller approximation, which accounts for strong electron correlations, reveal two primary sheets corresponding to heavy and light quasiparticles. researchgate.netaps.orgarxiv.org The heavy quasiparticles, with effective masses hundreds of times that of a free electron (e.g., ~488 mₑ), arise from the strong hybridization of the Ce 4f electrons with conduction electrons, leading to the formation of a very flat band near the Fermi level (E₣). researchgate.netarxiv.org The light quasiparticles (e.g., ~4.35 mₑ) originate from less hybridized conduction bands. researchgate.netarxiv.org The precise topology of these surfaces is sensitive to the strength of the electron-electron interactions and the effects of the crystal electric field (CEF). arxiv.org

A key feature arising from the hybridization between the localized f-electrons and the itinerant conduction band is the formation of a "hybridization pseudogap" in the density of states near the Fermi level. aps.org This is not a true gap, but a strong suppression of the density of states. In the context of the periodic Anderson model, this pseudogap is created by the effective hybridization that gives rise to Kondo coherence. aps.org This feature is distinct from the pseudogaps observed in high-T_c cuprate (B13416276) superconductors, which are associated with different competing orders. In heavy-fermion systems, the location and width of this hybridization pseudogap are crucial in determining the material's transport and thermodynamic properties.

Table 3. Calculated Fermi Surface Properties for CeCu₂Si₂.
PropertyFindingMethodologyReference
Quasiparticle MassesConfirms two sheets: heavy (~488 mₑ) and light (~4.35 mₑ) quasiparticles.Gutzwiller Wavefunction Approximation (GWA), de Haas van Alphen (dHvA) effect analysis. researchgate.netarxiv.org
Fermi Surface TopologyHighly sensitive to Coulomb interaction strength (U) and Crystal Field Splitting (CFS).GWA calculations with varying U and inclusion of CFS. arxiv.org
Role in FluctuationsThe Fermi surface topology is essential for understanding strong antiferromagnetic fluctuations.First-principles electronic ground state calculations. arxiv.orgaps.org
Experimental ConfirmationTwo Fermi surface sheets have been experimentally confirmed.Magnetic oscillation studies and Angle-Resolved Photoemission Spectroscopy (ARPES). arxiv.org

Hybridization Effects in Intermetallic Compounds

The concept of hybridization—the mixing of atomic orbitals to form new molecular orbitals—is central to the physics of cerium-copper intermetallics. Specifically, the hybridization between the localized Ce 4f orbitals and the delocalized conduction band states (c-f hybridization) dictates the electronic and magnetic ground state of these materials. aps.orgaps.org The strength of this hybridization is highly dependent on the chemical environment and the distance between atoms. arxiv.org

When the hybridization is weak, the 4f electron remains localized, carrying a magnetic moment, and the system often exhibits magnetic ordering at low temperatures. When the hybridization is strong, the 4f electron becomes partially or fully delocalized, participating in the conduction band. cas.cn This delocalization quenches the local magnetic moment and leads to phenomena such as mixed valence (where the Ce ion fluctuates between 4f¹ and 4f⁰ configurations) and the Kondo effect. aps.orgaps.org

Deep-core photoemission spectroscopy is a powerful experimental technique to probe the degree of c-f hybridization. aps.orgiaea.org The spectra of these materials often show multiple features corresponding to different final states, and the relative intensity of these features provides a quantitative measure of the hybridization strength. Studies have shown a direct correlation between the hybridization strength and the unit cell volume; as the volume decreases (e.g., under pressure or through chemical substitution), the orbital overlap increases, leading to stronger hybridization. aps.orgiaea.org

Lattice Dynamics and Electron-Phonon Interactions

Lattice dynamics, the study of the collective vibrations of atoms in a crystal lattice, and their interaction with conduction electrons (electron-phonon interaction) are fundamental to understanding the thermal, transport, and superconducting properties of materials. In cerium-copper compounds, these interactions contribute to the rich and complex low-temperature physics.

The collective atomic vibrations are quantized as phonons, and their dispersion relations (frequency vs. wavevector) can be determined experimentally by inelastic neutron scattering (INS) or calculated using first-principles methods. nih.govarxiv.org For elemental cerium, phonon dispersion measurements across its γ-α phase transition reveal significant phonon softening in specific regions of the Brillouin zone, indicating changes in electron-phonon coupling are crucial to this transition. nih.gov Similarly, the lattice dynamics of pure copper have been extensively studied, showing that interatomic forces extend to several neighboring atoms. aps.org While detailed experimental phonon dispersion data for binary Ce-Cu intermetallics are scarce in the provided literature, the principles from elemental constituents and related compounds provide a framework for understanding their behavior.

First-principles calculations based on density functional theory are a powerful tool to investigate lattice dynamics and electron-phonon coupling. scispace.comresearchgate.net For instance, calculations on the heavy-fermion compound CeAuAl₃ have been used to determine the phonon dispersion and identify the irreducible representations of the lattice modes at high-symmetry points. aps.org Such calculations can predict hybridization between quadrupole excitations and phonons, which may be observable with INS. aps.org

The electron-phonon interaction describes the scattering of electrons by lattice vibrations. This coupling is responsible for the temperature-dependent electrical resistivity in normal metals and provides the pairing mechanism in conventional superconductors. technion.ac.ilubc.ca The strength of this interaction can be quantified by the electron-phonon coupling constant (λ). In strongly correlated systems like cerium-copper compounds, the electron-phonon interaction is more complex. The strong Coulomb repulsion on the Ce sites can significantly renormalize and, in some cases, weaken the electron-phonon coupling as an insulating state is approached. technion.ac.il Time-resolved spectroscopic techniques, such as pump-probe Raman scattering, can be used to investigate electron-phonon coupling under nonequilibrium conditions by tracking the energy flow between electrons and specific phonon modes. uwp.edu While often considered secondary to the electronic correlations (like the Kondo effect) in driving the physics of heavy-fermion systems, electron-phonon interactions remain an essential component for a complete description of their properties.

Catalytic Activity and Reaction Mechanisms of Cerium Copper Catalysts

Oxidation Reactions Catalyzed by Cerium-Copper Systems

The combination of copper's redox properties and ceria's high oxygen storage capacity and mobility creates highly active sites for oxidation reactions. The interplay between the Cu²⁺/Cu⁺ and Ce⁴⁺/Ce³⁺ redox couples is believed to be a crucial factor in the enhanced catalytic activity of these systems.

Cerium-copper oxides are highly effective catalysts for the oxidation of carbon monoxide (CO), a critical reaction for pollution control and for purifying hydrogen streams for fuel cells. The incorporation of copper into the ceria lattice can dramatically improve its ability to oxidize CO to CO₂. This enhancement is attributed to the creation of oxygen vacancies within the fluorite structure of ceria, which increases oxygen mobility. journaldephysique.org The reaction is believed to occur at the interface between copper oxide and ceria, with the catalyst's activity being sensitive to the structure and size of the CuO crystallites. acs.org

The catalytic activity is influenced by the preparation method and the calcination temperature. For instance, mixed copper-cerium oxides prepared by coprecipitation can form a solid solution that is stable up to high temperatures. journaldephysique.org However, increasing the calcination temperature can lead to sintering and a loss of surface area, which in turn decreases catalytic activity. journaldephysique.orgjournaldephysique.org One study highlighted that a 20% copper-loaded sample calcined at 300°C showed initial CO conversion at 25°C and achieved total conversion by 53°C. journaldephysique.org Another research found that a 20%CuCeOₓ catalyst prepared via a Multi-Inlet Vortex Reactor achieved complete CO conversion at 125°C. mdpi.commdpi.com

The preferential oxidation (PROX) of CO in a hydrogen-rich stream is a vital step in producing high-purity hydrogen for proton-exchange membrane (PEM) fuel cells. Copper oxide catalysts supported on ceria are a promising option for this application due to their high activity, selectivity, and affordability. mdpi.com The synergistic interaction between copper and cerium oxides is key to their performance. mdpi.com The reaction mechanism is thought to involve the adsorption of CO on Cu⁺ sites, which are stabilized at the copper oxide-ceria interface. mdpi.com The role of ceria is to provide the oxygen vacancies necessary for the reaction.

The performance of Cu-Ce catalysts in the PROX reaction can be affected by the presence of CO₂ and H₂O, which can poison the catalyst. globethesis.com Research has shown that modifying the catalyst, for example by introducing other metals, can enhance its performance and stability. For instance, co-doping copper and manganese ions into the CeO₂ lattice has been shown to improve the reducibility of copper and lead to complete CO conversion between 150 and 180°C. mdpi.com

Table 1: CO Conversion over Different Cerium-Copper Catalysts

Catalyst Preparation Method Key Findings CO Conversion Temperature (°C) Reference
20% Cu-loaded Ceria Impregnation/Coprecipitation Activity decreases with higher calcination temperature. 100% at 53 journaldephysique.org
20%CuCeOₓ Coprecipitation (Multi-Inlet Vortex Reactor) Showed long-term thermal stability. 100% at 125 mdpi.commdpi.com
CuO/CeO₂ Incipient Wetness Impregnation Reaction may occur at the CuO-CeO₂ interface. - acs.org
Ce₀.₉₀Cu₀.₁₀O₂₋₀ Solution Combustion Achieved complete CO conversion in PROX reaction. 100% at 150 mdpi.com
Ce₀.₉₀Cu₀.₀₅Mn₀.₀₅O₂₋₀ Solution Combustion Improved selectivity towards CO₂ in PROX. 100% at 150 mdpi.com

Cerium-copper oxide systems are also effective catalysts for the total oxidation of volatile organic compounds (VOCs) like ethene (C₂H₄) and for the oxidation of methane (B114726) (CH₄), the primary component of natural gas. The synergistic interactions between CeO₂ and CuO, along with a high amount of surface-chemisorbed oxygen species and structural defects, are credited for their high catalytic activity. mdpi.compolito.it

In the case of ethene oxidation, the catalytic performance has been observed to vary with the amount of copper in the catalyst. A catalyst with 20% copper content (20%CuCeOₓ) was found to exhibit the best performance, which was attributed to its optimized physicochemical properties, including a high amount of structural defects and a significant availability of Ce³⁺ and surface-adsorbed oxygen species. mdpi.com

For methane oxidation, the addition of copper oxide to ceria enhances its low-temperature catalytic activity. epa.gov The interaction between ceria and CuO is strongly dependent on the crystal size of the ceria. epa.gov Bimetallic copper-cerium oxide catalysts have shown stable performance in the partial oxidation of methane over a wide temperature range (350-800°C). ua.ptresearchgate.net The synthesis method plays a crucial role; for example, a catalyst prepared from a CeCu₂ intermetallic precursor was found to be more active and selective than one prepared by a sol-gel method. ua.ptresearchgate.net This superior performance, comparable to noble metal catalysts, is thought to be due to a unique surface morphology and a strong interaction between copper and cerium oxide that prevents deactivation at high temperatures. ua.pt

Table 2: Methane Conversion over Cerium-Copper Catalysts

Catalyst Preparation Method Temperature for 50% Conversion (T₅₀) (°C) Key Findings Reference
CuO/CeO₂(t₁) Impregnation on thermally decomposed Ce(NO₃)₃·6H₂O ~475 Highest activity among tested supports. mdpi.com
CuO/CeO₂(s) Impregnation on sol-gel prepared Ceria ~500 High activity. mdpi.com
CuO/CeO₂(h) Impregnation on hydrothermally prepared Ceria ~510 Moderate activity. mdpi.com
Bimetallic Cu-Ce Oxide From CeCu₂ intermetallic precursor - High methane conversion (>90%) and H₂ selectivity (>99%) at 750°C. ua.pt

The selective catalytic reduction (SCR) of nitrogen oxides (NOx) with ammonia (B1221849) (NH₃) is a widely used technology for controlling NOx emissions. Copper-cerium-based bimetallic catalysts have demonstrated excellent efficiency in SCR reactions, largely due to the significant synergistic effect between copper and cerium. mdpi.com This synergy enhances the catalyst's redox properties and the number of acid sites, which are crucial for the SCR reaction. mdpi.comacs.org

The performance of Cu-Ce catalysts in NH₃-SCR is influenced by several factors, including the preparation method, the ratio of copper to cerium, and the presence of dopants. mdpi.com Adjusting the Cu/Ce molar ratio can control the distribution of copper species in the composite oxide, thereby enhancing its NOx removal capability. mdpi.com Doping with other transition metals like manganese, niobium, molybdenum, or tungsten can further improve the redox capacity and surface acidity, leading to increased catalytic activity and selectivity, especially at low temperatures. mdpi.com

The reaction mechanism over Cu-Ce based catalysts generally involves both the Langmuir-Hinshelwood and Eley-Rideal mechanisms. acs.org In these processes, NH₃ adsorbs onto acid sites on the catalyst surface, and then reacts with NOx. The redox cycle of Cu²⁺/Cu⁺ and Ce⁴⁺/Ce³⁺ facilitates the catalytic cycle. mdpi.com

Water-Gas Shift (WGS) Reaction Catalysis

The water-gas shift (WGS) reaction (CO + H₂O ↔ CO₂ + H₂) is essential for hydrogen production and for adjusting the H₂/CO ratio in syngas. Copper-ceria catalysts are promising for this reaction, particularly for low-temperature applications, offering better stability than traditional Cu-ZnO catalysts. matec-conferences.orgpsu.edu The high oxygen storage capacity of ceria and the dispersion of copper are key to their activity. dtic.mil

The catalytic activity is highly dependent on the catalyst preparation and composition. For instance, a 20% Cu-CeO₂ catalyst prepared via a reverse microemulsion method showed superior WGS activity compared to a catalyst made by conventional impregnation. mdpi.com This improved performance was attributed to a more uniform particle size distribution and better interaction between copper and ceria. mdpi.com This catalyst achieved approximately 75% CO conversion at 300°C and demonstrated excellent stability over a 48-hour period. mdpi.com

The loading of copper also plays a significant role. Studies have shown that catalysts with a high copper loading (e.g., 80 at%) can exhibit enhanced performance in the medium temperature range (150–360 °C). researchgate.net The active copper species is believed to be present in the as-prepared catalyst, meaning no pre-reduction step is necessary to activate it for the WGS reaction. dtic.mil

Table 3: Performance of Cerium-Copper Catalysts in the Water-Gas Shift Reaction

Catalyst Preparation Method Copper Content Operating Temperature (°C) Key Performance Metrics Reference
5%Cu/10%GDC(D) - 5% 200-400 Higher activity than other copper-ceria catalysts. matec-conferences.org
20% Cu-CeO₂ Reverse Microemulsion 20% 300 ~75% CO conversion, stable for 48 hours. mdpi.com
40% Cu-ceria Flame spray pyrolysis 40% <300 Higher activity than 15% Cu-ceria. dtic.mil
80 at% Cu-CeO₂ Coprecipitation 80 at% 150-360 Enhanced performance in the medium temperature range. researchgate.net

CO₂ Capture and Conversion Applications

Cerium-copper materials are also being explored for applications related to carbon dioxide (CO₂) capture and its subsequent conversion into valuable chemicals.

Bimetallic copper-cerium-based metal-organic frameworks (MOFs) have shown promise as advanced adsorbent materials for selective CO₂ capture. nih.gov By incorporating copper into a cerium-based MOF (Ce-BTC), the resulting material (CuCe-BTC) can exhibit improved properties for CO₂ adsorption. nih.gov

The introduction of a second metal can enhance the surface area, pore volume, and ultimately the CO₂ adsorption capacity. A study on CuCe-BTC with a Cu/Ce ratio of 1:2 demonstrated a superior CO₂ adsorption capacity of 0.74 mmol g⁻¹, along with good long-term stability and CO₂/N₂ selectivity. nih.gov This improved performance is linked to the material's higher surface area (133 m² g⁻¹) and larger pore volume (0.14 cm³ g⁻¹) compared to the monometallic Ce-BTC. nih.gov

Table 4: Properties of a Bimetallic MOF for CO₂ Capture

Material Cu/Ce Ratio Surface Area (m² g⁻¹) Pore Volume (cm³ g⁻¹) CO₂ Adsorption Capacity (mmol g⁻¹) Reference
CuCe-BTC-1:2 1:2 133 0.14 0.74 nih.gov

CO2 Hydrogenation

Cerium-copper catalysts have emerged as highly effective systems for the hydrogenation of carbon dioxide (CO2) to valuable chemicals, primarily methanol (B129727) and carbon monoxide (CO) via the reverse water-gas shift (RWGS) reaction. The catalytic performance is profoundly influenced by the synergistic interaction between copper and ceria, catalyst composition, and reaction conditions.

The synergy between copper and cerium oxides is a critical factor in the enhanced catalytic activity observed in CO2 hydrogenation. Studies have shown that CeO2-Cu catalysts exhibit significantly higher hydrogenation performance compared to either CeO2 or Cu alone. For instance, at 500 °C, a CeO2–Cu catalyst achieved a CO2 hydrogenation activity of 49.82%, which was substantially higher than that of individual Cu (0.244%) and CeO2 (4.627%) catalysts. In this specific case, the selectivity towards CO was 100%, indicating the promotion of the RWGS reaction. This synergistic effect is attributed to the formation of a large Ce-Cu interface, where cerium oxide facilitates the reduction of copper oxide (CuO) at lower temperatures.

The product selectivity in CO2 hydrogenation over cerium-copper catalysts can be tuned towards either methanol or CO. While some studies report high selectivity to CO, others demonstrate the potential for selective methanol synthesis. The selectivity is influenced by factors such as catalyst composition and the nature of the active sites. For example, in one study, increasing the copper content in Cu/CeO2 catalysts led to an increase in CO2 conversion. A catalyst with 30% copper showed the highest CO2 conversion, while a 15% Cu/CeO2 catalyst was the most selective towards methanol. This difference in selectivity is associated with the relative abundance of metallic and basic active sites. The basic sites on the catalyst are crucial for CO2 adsorption, which can explain the higher methanol selectivity of the 15% Cu/CeO2 catalyst that exhibited the highest basicity.

The reaction mechanism for CO2 hydrogenation to methanol over Cu-based catalysts is complex and can proceed through different pathways. One proposed mechanism involves the activation of CO2 on the ceria support, which is facilitated by the presence of oxygen vacancies, while hydrogen is activated on the copper sites. The reaction can proceed through intermediates like formates and carbonates. Specifically for Cu/CeO2 catalysts, the formation of carbonates as the main intermediates has been linked to higher methanol selectivity, a process closely related to the presence of oxygen vacancies. In contrast, on other supports like ZrO2, bicarbonate and carboxyl species are observed, leading to different selectivity patterns.

The morphology of the ceria support also plays a significant role in the catalytic activity. Copper supported on ceria nanorods, which expose (100) and (110) faces, has been found to exhibit the strongest Cu-CeO2 interaction and, consequently, the best catalytic activity for CO2 hydrogenation. In situ characterization has revealed that during the reaction, copper is fully reduced, and a partial transformation of Ce4+ to Ce3+ occurs. The superior performance of the nanorod-supported catalyst in the RWGS reaction is attributed to more effective CO2 dissociative activation at high temperatures and the preferential formation of active bidentate carbonate and formate (B1220265) intermediates on the CeO2(110) terminations.

Table 1: Performance of Different Cerium-Copper Catalysts in CO2 Hydrogenation

CatalystTemperature (°C)Pressure (MPa)CO2 Conversion (%)Methanol Selectivity (%)CO Selectivity (%)Methane Selectivity (%)
15%Cu/CeO22503-Higher selectivity--
30%Cu/CeO22503Highest conversion---
CeO2-Cu500Atmospheric49.8201000
Cu/CeO2-nanorods-AtmosphericHigher activity for RWGSNegligibleMain product-

Underlying Catalytic Mechanisms and Synergistic Effects

The enhanced catalytic activity of cerium-copper catalysts stems from a combination of synergistic effects that are not present in the individual components. These effects are rooted in the intricate interplay of redox properties, oxygen mobility, metal-support interactions, and the physical morphology of the catalyst.

Role of Redox Cycles (Ce3+/Ce4+ and Cu+/Cu2+)

The facile redox cycling between Ce3+ and Ce4+ in ceria and Cu+ and Cu2+ in copper species is fundamental to the catalytic mechanism. The presence of copper promotes the reducibility of ceria, and in turn, the redox properties of ceria influence the oxidation state of copper. This interplay is crucial for the activation of reactants and the progression of the catalytic cycle. In CO2 hydrogenation, for instance, the Ce3+/Ce4+ redox couple is associated with the formation of oxygen vacancies, which are active sites for CO2 adsorption and activation. The Cu+/Cu2+ redox couple is believed to be involved in the activation of hydrogen and the subsequent hydrogenation steps. The equilibrium, Cu2+ + Ce3+ ↔ Cu+ + Ce4+, highlights the electronic interaction between the two components, where the formation of active Cu+ species can be tuned. researchgate.net

Oxygen Storage Capacity and Oxygen Mobility

Ceria is well-known for its high oxygen storage capacity (OSC), which is its ability to store and release oxygen depending on the surrounding atmosphere. This property is directly linked to the formation of oxygen vacancies and the Ce3+/Ce4+ redox couple. In the context of cerium-copper catalysts, the presence of copper can enhance the OSC of ceria. The mobile oxygen species and the oxygen vacancies at the Cu-Ce interface are critical for many catalytic reactions. In oxidation reactions, these lattice oxygen species can participate in the reaction mechanism, following a Mars-van Krevelen pathway. In CO2 hydrogenation, oxygen vacancies on the ceria surface are proposed to be the sites for CO2 adsorption and activation. frontiersin.orgresearchgate.net The interaction with copper facilitates the creation of these vacancies. researchgate.net

Metal-Support Interactions and Active Site Formation

The interaction between the copper species and the ceria support is a key determinant of the catalyst's performance. A strong metal-support interaction (SMSI) can influence the dispersion of copper, its particle size, and its electronic state, all of which affect the catalytic activity. The interface between copper and ceria is often considered the primary location for the active sites. For CO2 hydrogenation to methanol, it has been proposed that the Cu-O-Ce interface constitutes the active site, where both the metal and the oxide support play a role in the catalytic cycle. cjcatal.com The formation of a copper-ceria solid solution can lead to highly active sites for methanol production. cjcatal.com In some cases, the active sites are described as Cu0–Cuσ+ species located at the interface, which are crucial for the hydrogenation of carbon-oxygen bonds. osti.gov

Influence of Catalyst Morphology and Dispersion

The morphology of the ceria support has a profound impact on the dispersion of the copper phase and the nature of the metal-support interaction. Different nanoshapes of ceria (e.g., nanorods, nanocubes, nano-octahedra) expose different crystal facets, which in turn affects the interaction with the supported copper particles. For example, ceria nanorods, which predominantly expose {110} and {100} facets, have been shown to lead to a stronger interaction with copper and higher catalytic activity in the water-gas shift reaction and CO2 hydrogenation compared to nanocubes or nanopolyhedra. frontiersin.orgmdpi.com This is attributed to a higher concentration of oxygen vacancies and a better dispersion of copper on the nanorod morphology. The dispersion of copper is critical; highly dispersed copper species, such as sub-nanometer clusters, are often associated with higher catalytic activity in oxidation reactions. acs.org

Applications in Organic Synthesis

Beyond their well-established role in CO2 hydrogenation and CO oxidation, cerium-copper catalysts have demonstrated utility in a range of other organic synthesis applications, particularly in oxidation reactions.

One significant application is in the catalytic oxidation of volatile organic compounds (VOCs). Cerium-copper catalysts supported on materials like γ-Al2O3 have been shown to be effective for the complete oxidation of benzene, toluene, and o-xylene (B151617) (BTX). The addition of cerium can act as a promoter for copper catalysts, enhancing their activity by facilitating the formation of highly dispersed copper clusters. cjcatal.comnih.gov

Another notable application is the selective oxidation of alcohols. Mesoporous copper-cerium mixed oxides have been successfully employed for the aerobic oxidation of vanillyl alcohol to vanillin (B372448), a valuable flavor and fragrance compound. cam.ac.ukmdpi.com A 10% Cu-doped ceria catalyst (Cu0.1Ce0.9O2−δ) exhibited high conversion (95% at atmospheric pressure) and 100% selectivity to vanillin. mdpi.comresearchgate.net The superior performance of the mixed oxide is attributed to a higher concentration of oxygen vacancies and enhanced redox properties compared to the individual oxides. cam.ac.uk

Cerium-copper catalysts are also effective in the aerobic oxidative homocoupling of amines. For instance, the conversion of benzylamine (B48309) to N-benzylidenebenzylamine can be catalyzed by copper(II) oxide supported on cerium oxide. While both individual oxides show some catalytic activity, the mixed CuO-CeO2 system is more efficient. The reaction mechanism is thought to involve both copper and ceria domains, with ceria potentially catalyzing the decomposition of the imine product to benzaldehyde, which then reacts with benzylamine to form the final product. repec.org

Table 2: Applications of Cerium-Copper Catalysts in Organic Synthesis

ReactionCatalystSubstrateProductKey Findings
Complete Oxidation of VOCsCe/Cu/γ-Al2O3Benzene, Toluene, o-Xylene (BTX)CO2, H2OCerium promotes the activity of 10-15 wt% Cu catalysts by enhancing copper dispersion. cjcatal.com
Aerobic Oxidation of Vanillyl AlcoholCu0.1Ce0.9O2−δVanillyl AlcoholVanillin95% conversion and 100% selectivity at atmospheric pressure. mdpi.com
Aerobic Oxidative Homocoupling of BenzylamineCuO-CeO2BenzylamineN-benzylidenebenzylamineMixed oxide catalyst is more efficient than individual CuO or CeO2. repec.org

Computational and Theoretical Modeling of Cerium Copper Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic and structural properties of cerium-copper systems. Due to the strongly correlated nature of the 4f electrons in cerium, standard DFT approaches are often supplemented with a Hubbard U correction (DFT+U) or hybrid functionals to more accurately describe the electronic structure. aip.orgresearchgate.netaip.org

DFT calculations have been instrumental in revealing the intricate electronic interactions at the interface between copper and ceria (CeO₂). Studies on Cu/CeO₂(111) surfaces and interfaces show significant charge reorganization upon copper adsorption, leading to the oxidation of copper and the reduction of cerium ions, specifically the formation of Ce³⁺. aip.orgresearchgate.net This charge transfer is a key factor in the catalytic activity of these materials.

The electronic structure of cerium itself is complex, with different phases (α, β, γ, δ, ε) exhibiting distinct electronic configurations. aps.org The isostructural α-γ phase transition, in particular, is a classic problem in condensed matter physics, driven by changes in the localization of the 4f electrons. aps.orgnih.govresearchgate.net DFT studies, especially those employing methods beyond standard approximations like hybrid functionals, have been crucial in modeling this transition. aps.orgnih.gov Calculations on cerium-copper alloys also provide insights into their electronic band structure and stability. pan.plresearchgate.netmdpi.com For instance, first-principles calculations on Au-Cu alloys, which share similarities with other noble metal alloys, have been used to determine their crystallographic and electronic properties. mdpi.com

Table 1: Calculated Properties of a Cu adatom on the stoichiometric CeO₂(111) surface

Simulations based on DFT have provided detailed mechanistic insights into various catalytic reactions on cerium-copper surfaces. For example, the adsorption and activation of molecular oxygen on isolated copper sites on ceria have been studied, revealing the formation of a rarely reported electrophilic η²-O₂ species at room temperature. researchgate.net At higher temperatures, this species can be reduced to form Cu-O-Ce oxo-bridges. researchgate.net

DFT calculations have also been used to investigate the heterolytic dissociation of H₂ on Cu-doped CeO₂(111) surfaces. mdpi.com These studies have shown that the presence of a copper dopant facilitates the formation of surface oxygen vacancies, which in turn promotes the generation of hydride species crucial for reactions like CO₂ hydrogenation. mdpi.com The adsorption energies of key reaction intermediates on different surface sites can be calculated to map out the potential energy surface and identify the most favorable reaction pathways. For instance, the simulated O₂ adsorption energy is significantly different for an atomic Cu site over CeO₂(111) (-0.68 eV) compared to the pure CeO₂(111) surface (-0.03 eV), highlighting the enhanced reactivity of the copper-modified surface. researchgate.net

Oxygen vacancies play a critical role in the catalytic and electronic properties of ceria-based materials. DFT+U calculations are essential for accurately describing the electronic structure of these defects, as standard DFT tends to delocalize the electrons left behind upon vacancy formation. researchgate.net The DFT+U method correctly predicts the localization of these electrons on two neighboring Ce⁴⁺ ions, reducing them to Ce³⁺. researchgate.net

In the context of cerium-copper systems, DFT studies have shown that the doping of a single copper atom into the CeO₂(111) surface is accompanied by the formation of an oxygen vacancy. mdpi.com This vacancy is key to the heterolytic dissociation of H₂. mdpi.com The interaction between copper and oxygen vacancies is complex; for instance, supported copper nanoparticles are predicted not to nucleate at surface oxygen vacancies, which is different from many other metal/ceria systems. aip.orgresearchgate.net The density of oxygen vacancies can be engineered to tailor the catalytic performance of transition-metal oxides. researchgate.net

The interface between copper and ceria is often the site of catalytic activity. DFT simulations are used to model the structure and properties of this interface in detail. For the coherent Cu(111)/CeO₂(111) interface, a supercell model comprising (2x2) surface units for CeO₂ and (3x3) for the Cu slab can be used, reflecting the lattice parameter ratio. aip.org Simulations predict a full reduction of the interfacial ceria trilayer. aip.orgresearchgate.net

The interaction at the interface leads to a strong metal-support interaction (SMSI), which can alter the electronic structure and surface chemistry of both the copper and the ceria. researchgate.net These interactions can enhance light absorption, promote efficient charge transfer, and reduce electron-hole recombination in photocatalytic applications. researchgate.net The addition of a third component, such as indium oxide, can further modify the dynamic interfacial structure and enhance catalytic activity by creating more active sites and altering the electronic properties of the copper species. acs.org

Thermodynamic Modeling and Phase Diagram Predictions

Thermodynamic modeling is crucial for understanding the phase stability and transformations in the cerium-copper system. The CALPHAD (CALculation of PHAse Diagrams) method is a powerful approach that combines experimental data with thermodynamic models to predict phase diagrams of multicomponent systems. researchgate.netthermocalc.comonera.fraps.org

The assessed cerium-copper phase diagram reveals several stable intermediate phases, including Cu₆Ce, Cu₅Ce, Cu₄Ce, Cu₂Ce, and CuCe. cmu.edu Each of these phases is stable up to a specific temperature, undergoing either congruent melting or peritectic decomposition. cmu.edu Thermodynamic modeling allows for the derivation of expressions for the thermodynamic functions of the liquid and intermediate phases, which can then be used to calculate the phase boundaries. cmu.edu The CALPHAD approach has been successfully used to reassess the Ce-Cu binary system and has been extended to ternary systems like Al-Ce-Cu. researchgate.net

Table 2: Invariant Reactions in the Cerium-Copper System

Reaction Temperature (°C) Composition (at.% Cu)
L ↔ (γCe) + CuCe 475 52.0
L + Cu₂Ce ↔ CuCe 516 60.0
L ↔ Cu₂Ce 817 66.7
L + Cu₄Ce ↔ Cu₂Ce 796 ~73.0
L + Cu₅Ce ↔ Cu₄Ce 798 ~78.0
L ↔ Cu₆Ce 938 85.7
L + (Cu) ↔ Cu₆Ce 880 91.0
(δCe) ↔ (γCe) + L 708 ~0.55

Data adapted from the assessed Cu-Ce phase diagram. cmu.edu

Quantum Mechanical Approaches for Strongly Correlated Electron Systems

The 4f electrons in cerium are strongly correlated, meaning that their behavior cannot be adequately described by theories that treat electrons as independent particles. tuwien.atesrf.frfz-juelich.de This strong correlation gives rise to a variety of interesting phenomena, such as heavy fermion behavior, the Kondo effect, and unconventional superconductivity. tuwien.attuwien.ac.at

Standard DFT is a mean-field theory and often fails to capture the physics of strongly correlated electron systems. mdpi.com Therefore, more advanced quantum mechanical approaches are necessary. These include:

DFT+U: This method adds an on-site Coulomb interaction (the Hubbard U) to the DFT functional to better describe the localization of the f-electrons. aip.orgresearchgate.net

Hybrid Functionals: These functionals, such as PBE0 and HSE06, incorporate a fraction of exact exchange from Hartree-Fock theory, which can improve the description of localized states and has been used to study the α-γ phase transition in cerium. aps.orgnih.govresearchgate.net

Dynamical Mean-Field Theory (DMFT): DMFT is a non-perturbative many-body approach that can treat the local interactions between electrons more accurately. aps.org It has been used to provide a unified picture of the electronic structures of all phases of cerium. aps.org

Exact-exchange plus correlation in the random-phase approximation (EX+cRPA): This is a high-level approach that has been shown to correctly predict the stability of the α phase of cerium at low temperatures, emphasizing the importance of correlation effects. nih.govresearchgate.net

These advanced methods are crucial for understanding the fundamental electronic properties of cerium and its compounds, which in turn govern their chemical and physical behavior in applications.

Single-Impurity Anderson Model Applications

The Single-Impurity Anderson Model (SIAM) is a foundational theoretical framework used to describe the physics of a single magnetic impurity, such as a cerium atom, embedded in a metallic host like copper. wikipedia.org It is particularly relevant for understanding heavy fermion systems and the Kondo effect. wikipedia.orguff.br The model captures the essential physics of the competition between the localization of the cerium 4f electron, which favors magnetism, and its hybridization with the conduction electrons of the copper host, which tends to screen the magnetic moment.

The Hamiltonian for the SIAM includes terms for the kinetic energy of the conduction electrons, the energy of the localized f-electron level, the on-site Coulomb repulsion (U) between f-electrons, and a hybridization term (V) that allows for mixing between the f-electrons and the conduction electrons. wikipedia.org For heavy-fermion systems like the cerium-copper compound CeCu₂Si₂, the application of the Anderson model is considered well-justified as inter-site f-f hybridization can often be neglected. arxiv.org

Research applying the SIAM to cerium-copper systems has successfully elucidated several key phenomena:

Kondo Effect: At high temperatures, the cerium impurity acts as a local magnetic moment. As the temperature is lowered, the hybridization leads to the formation of a many-body singlet state where the impurity's magnetic moment is screened by the conduction electrons. wikipedia.org This screening process is known as the Kondo effect.

Heavy Fermion State: Below a characteristic "Kondo temperature" (Tₖ), the strong correlations result in the emergence of quasiparticles with extremely large effective masses, often hundreds of times the bare electron mass. This is the hallmark of a heavy fermion state. aps.org The SIAM provides a basis for understanding the formation of these heavy quasiparticles.

Phase Transitions: The model has been used to study metal-insulator transitions in cerium compounds. For instance, the Exact-Diagonalization (ED) technique applied to the SIAM for CeCu₂Si₂ has been used to investigate the transition from a metallic (antiferromagnetic) phase to an insulating (ferromagnetic) phase. researchgate.net

The parameters of the SIAM are crucial for determining the ground state of the system. These are typically extracted by fitting theoretical calculations to experimental data, such as X-ray absorption spectroscopy (XAS).

ParameterSymbolPhysical SignificanceTypical Value Range for Ce compounds (eV)
On-site Coulomb RepulsionUThe energy cost of placing two electrons on the same f-orbital.5 - 7
f-electron Energy LevelεfThe energy of the localized 4f electron level relative to the Fermi level.-2.0 to -2.5
Hybridization StrengthVThe strength of the mixing between the localized f-electrons and the conduction electrons.0.1 - 0.3

This table presents typical parameter ranges for the Single-Impurity Anderson Model as applied to cerium-based heavy fermion compounds. The specific values can vary depending on the specific material and the experimental technique used for their determination.

Models for Quantum Critical Phenomena (e.g., Hertz-Millis-Moriya Framework)

Many cerium-copper alloys are model systems for studying quantum phase transitions, which are phase transitions at absolute zero temperature driven by a non-thermal tuning parameter like pressure, magnetic field, or chemical composition. Near a quantum critical point (QCP), the material's properties are governed by quantum fluctuations, often leading to unconventional behaviors that deviate from the standard Landau theory of Fermi liquids.

The Hertz-Millis-Moriya (HMM) framework is a key theoretical approach to understanding quantum phase transitions in metallic systems. aps.orgarxiv.org It describes the transition by focusing on the collective fluctuations of an order parameter, such as the staggered magnetization in an antiferromagnet. researchgate.net The theory integrates out the fermionic quasiparticles to obtain an effective theory for the order parameter fluctuations alone. stackexchange.com This approach has been widely applied to heavy-fermion materials, including cerium-copper alloys. aps.orgcas.cn

A prominent example is the CeCu₆₋ₓAuₓ system, which has become a prototypical material for investigating unconventional magnetic quantum criticality. arxiv.orgmit.edu In this system, substituting gold for copper tunes the material from a non-magnetic heavy fermion state (in CeCu₆) to an antiferromagnetically ordered state. researchgate.net The quantum critical point occurs at a gold concentration of x ≈ 0.1, where the antiferromagnetic ordering temperature (Néel temperature, Tₙ) is suppressed to zero. researchgate.net

Key research findings related to quantum criticality in CeCu₆₋ₓAuₓ and their theoretical interpretation include:

Non-Fermi Liquid (NFL) Behavior: In the vicinity of the QCP, CeCu₆₋ₓAuₓ exhibits pronounced NFL behavior. This is characterized by properties such as a logarithmic divergence of the specific heat coefficient (C/T) and a linear temperature dependence of the electrical resistivity, which contrast with the predictions of Fermi liquid theory.

Breakdown of the HMM Framework: While the HMM theory provides a foundational understanding, experimental observations in systems like CeCu₆₋ₓAuₓ have revealed significant deviations from its predictions. mit.edu The HMM theory, in its original form, often fails to fully account for the observed NFL behavior at heavy fermion critical points. stackexchange.commit.edu This has spurred the development of more advanced theories, such as those incorporating the breakdown of the Kondo effect at the QCP.

Interplay of Transitions: In CeCu₆₋ₓAuₓ, a structural phase transition from an orthorhombic to a monoclinic phase also occurs at low temperatures for small Au concentrations. arxiv.org Detailed studies have shown that the quantum critical behavior is primarily driven by magnetic fluctuations and is not significantly affected by the structural transition, demonstrating that the two phenomena are largely independent. arxiv.orgresearchgate.net

PropertyFermi Liquid Behavior (e.g., CeCu₆)Quantum Critical Behavior (CeCu₅.₉Au₀.₁)Theoretical Framework
Specific Heat (C/T)Constant at low TLogarithmic divergence, ~ -ln(T)Hertz-Millis-Moriya (predicts different power laws), Kondo Breakdown
Electrical Resistivity (ρ)ρ₀ + AT²ρ ~ TScattering from critical spin fluctuations
Magnetic Susceptibility (χ)Constant (Pauli paramagnetism)Diverges as T (γ &lt; 1)Scaling theories of quantum criticality

This table contrasts the expected low-temperature behavior of a Fermi liquid with the observed non-Fermi liquid behavior near the quantum critical point in the CeCu₆₋ₓAuₓ system.

Q & A

Q. Table 1: Example Synthesis Parameters

ParameterTypical RangeReference
Cu:Ce ratio (w/w)5:1 to 1:1
Calcination Temp.450–600°C
CharacterizationXRD, TG-QMS, UV-Vis-DR

Basic: How can researchers characterize redox properties in Ce-Cu systems?

Methodological Answer:
Employ temperature-programmed reduction (H₂-TPR) to identify reduction peaks corresponding to CuO → Cu⁰ and Ce⁴⁺ → Ce³⁺ transitions. Pair with X-ray photoelectron spectroscopy (XPS) to quantify surface oxidation states. For bulk analysis, use UV-Vis-DR spectroscopy to detect mononuclear Cu²⁺ and oligomeric Cu-O-Ce species .

Basic: What statistical tools are critical for analyzing catalytic performance data in Ce-Cu systems?

Methodological Answer:
Use ANOVA to compare catalytic activity across multiple Ce-Cu ratios. Apply linear regression to correlate Ce loading with NH₃-SCR efficiency. For time-series data in fixed-bed reactors, employ kinetic modeling (e.g., pseudo-first-order rate constants) .

Advanced: How to resolve contradictions in reported catalytic performance of Ce-Cu systems for NH₃-SCR?

Methodological Answer:
Contradictions often arise from CeO₂ crystallite size and distribution. Design experiments varying Ce loading (e.g., 1–10 wt%) and characterize via high-resolution TEM. Test low-temperature (<200°C) vs. high-temperature (>300°C) activity, noting that higher Ce content improves low-T efficiency but may reduce high-T selectivity due to over-oxidation .

Q. Table 2: Ce Loading vs. Catalytic Performance

Ce Loading (wt%)NH₃-SCR Efficiency (200°C)N₂ Selectivity (300°C)
265%85%
585%78%
1092%70%

Advanced: What strategies optimize Ce-Cu catalyst stability under cyclic redox conditions?

Methodological Answer:
Incorporate structural promoters (e.g., MgO, Al₂O₃) to mitigate sintering. Perform accelerated aging tests (e.g., 20 redox cycles at 500°C) and monitor BET surface area loss. Use in situ DRIFTS to identify surface carbonate/coke formation, which degrades stability .

Advanced: How to design experiments isolating electronic vs. structural effects of Ce in Cu-based catalysts?

Methodological Answer:
(1) Synthesize Ce-free and Ce-doped catalysts with identical Cu dispersion (verified via CO chemisorption).
(2) Compare O₂-TPD profiles to isolate oxygen mobility contributions.
(3) Use DFT calculations to model charge transfer at Cu-Ce interfaces .

Basic: What databases are essential for literature reviews on Ce-Cu systems?

Methodological Answer:
Prioritize Web of Science and PubMed for peer-reviewed studies. Use Reaxys for reaction data and ChemSpider for physicochemical properties. Avoid non-curated sources like ChemBank unless cross-validated .

Advanced: How to address reproducibility challenges in Ce-Cu catalyst synthesis?

Methodological Answer:
Document all parameters: pH during co-precipitation, aging time, and calcination ramp rates. Share raw data (e.g., XRD spectra, TPR profiles) in supplementary materials. Adhere to Beilstein Journal guidelines for experimental detail rigor .

Advanced: What computational methods predict synergistic Cu-Ce interactions in oxidation reactions?

Methodological Answer:
Use density functional theory (DFT) to model oxygen vacancy formation energies at Cu-Ce interfaces. Validate with operando XAFS to track Cu⁰/Cu²⁺ and Ce³⁺/Ce⁴⁺ dynamics during catalysis .

Basic: How to validate the purity of synthesized Ce-Cu compounds?

Methodological Answer:
Combine XRD (to confirm phase purity) with ICP-MS for bulk composition. For surface analysis, use XPS or EDS mapping. Cross-check with reference patterns from the ICDD database .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.